8-Br-NHD+
描述
BenchChem offers high-quality 8-Br-NHD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Br-NHD+ including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H25BrN6O15P2 |
|---|---|
分子量 |
743.3 g/mol |
IUPAC 名称 |
[[(2R,4S,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H25BrN6O15P2/c22-21-26-11-17(24-7-25-18(11)34)28(21)20-15(32)13(30)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(29)14(31)19(41-9)27-3-1-2-8(4-27)16(23)33/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H4-,23,24,25,33,34,35,36,37,38)/t9-,10-,12+,13?,14?,15+,19-,20-/m1/s1 |
InChI 键 |
RQUKJKJQKRPSRU-OYGXAAEHSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is the mechanism of action of 8-Br-NHD+?
An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD⁺)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD⁺), a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD⁺), serves as a valuable tool in the study of NAD⁺-dependent signaling pathways. This document provides a comprehensive overview of the mechanism of action of 8-Br-NAD⁺, focusing on its role as a prodrug that is intracellularly converted to a potent antagonist of cyclic ADP-ribose (cADPR)-mediated calcium signaling. This guide details the molecular interactions, signaling cascades, and cellular consequences of 8-Br-NAD⁺ administration, supported by quantitative data and detailed experimental protocols.
Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a ubiquitous coenzyme essential for a myriad of cellular processes, including redox reactions, DNA repair, and intracellular signaling.[1][2] A key signaling pathway involving NAD⁺ is the generation of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca²⁺) stores. The enzyme CD38 is a primary catalyst for the synthesis of cADPR from NAD⁺.[3][4] 8-Br-NAD⁺ has emerged as a critical chemical probe to investigate the physiological and pathological roles of the CD38/cADPR signaling axis.
Core Mechanism of Action
The primary mechanism of action of 8-Br-NAD⁺ is not direct engagement with a target, but rather its function as a cell-permeable prodrug. Upon entering the cell, 8-Br-NAD⁺ is enzymatically converted by CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[5] 8-Br-cADPR is a stable and potent antagonist of the cADPR receptor, the ryanodine (B192298) receptor (RyR) located on the membrane of the endoplasmic/sarcoplasmic reticulum.[6][7][8] By competitively inhibiting the binding of endogenous cADPR to RyRs, 8-Br-cADPR effectively blocks the release of Ca²⁺ from intracellular stores.[6][7][9]
This blockade of cADPR-mediated Ca²⁺ mobilization is the cornerstone of the biological effects observed with 8-Br-NAD⁺ treatment. It leads to the attenuation of various Ca²⁺-dependent cellular processes, including muscle contraction, neurotransmitter release, and inflammatory responses.
Signaling Pathways
The administration of 8-Br-NAD⁺ directly impinges on the CD38/cADPR signaling pathway, which plays a crucial role in intracellular calcium homeostasis.
Caption: CD38/cADPR Signaling Pathway and the Action of 8-Br-NAD⁺.
While the primary target of 8-Br-NAD⁺'s metabolite is the cADPR/RyR axis, there is no direct evidence to suggest that 8-Br-NAD⁺ or 8-Br-cADPR significantly affects other major NAD⁺-consuming enzymes like sirtuins or poly(ADP-ribose) polymerases (PARPs) at concentrations typically used to inhibit Ca²⁺ signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of 8-Br-NAD⁺ and its active metabolite, 8-Br-cADPR.
Table 1: Inhibition of fMLP-induced Neutrophil Chemotaxis by 8-Br-NAD⁺
| Compound | Concentration | Cell Type | Chemoattractant | Inhibition of Chemotaxis (%) | Reference |
| 8-Br-NAD⁺ | 1 mM | Mouse Bone Marrow Neutrophils | fMLP | Significant | [Cayman Chemical] |
Table 2: Inhibition of LPS-induced Inflammatory Response in Microglia by 8-Br-NAD⁺
| Compound | Concentration | Cell Type | Stimulant | Analyte | Inhibition (%) | Reference |
| 8-Br-NAD⁺ | 100 µM | Mouse Primary Microglia | LPS | Nitrite | Significant | [Cayman Chemical] |
| 8-Br-NAD⁺ | 100 µM | Mouse Primary Microglia | LPS | TNF-α | Significant | [Cayman Chemical] |
| 8-Br-NAD⁺ | 100 µM | Mouse Primary Microglia | LPS | IL-2 | Significant | [Cayman Chemical] |
Table 3: Inhibition of cADPR-induced Calcium Release by 8-Br-cADPR
| Compound | IC₅₀ | System | Reference |
| 8-Br-cADPR | 1.7 µM | Oocyte system | [8] |
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol is based on the principles of the Boyden chamber or Transwell® assay to assess the effect of 8-Br-NAD⁺ on neutrophil migration towards a chemoattractant.[10]
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[10]
-
Cell Preparation: Resuspend isolated neutrophils in serum-free medium.
-
Treatment: Pre-incubate neutrophils with the desired concentration of 8-Br-NAD⁺ or vehicle control.
-
Assay Setup:
-
Incubation: Incubate the plate for 1 hour at 37°C.[10]
-
Quantification: Measure the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based method (e.g., CellTiter-Glo®).[10] The luminescence signal is directly proportional to the number of viable migrated cells.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of fluorescent Ca²⁺ indicators to measure changes in intracellular Ca²⁺ concentration in response to stimuli, and the inhibitory effect of 8-Br-NAD⁺.[12][13][14]
-
Cell Loading:
-
Incubate isolated neutrophils (1 x 10⁶ cells/mL) with a Ca²⁺-sensitive fluorescent dye (e.g., 1 µM Fura-2-AM or Fluo-4-AM) for 30 minutes at 37°C in Ca²⁺-free HEPES buffered saline.[12]
-
Wash the cells to remove excess dye.
-
-
Treatment: Pre-incubate the dye-loaded cells with 8-Br-NAD⁺ or vehicle control.
-
Measurement:
-
Use a fluorescence microscope or a flow cytometer equipped with the appropriate excitation and emission filters.
-
Establish a baseline fluorescence reading.
-
Add a stimulus known to increase intracellular Ca²⁺ (e.g., fMLP).
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to calculate the Ca²⁺ concentration.[12]
-
Microglia Activation Assay
This protocol outlines the procedure to assess the anti-inflammatory effects of 8-Br-NAD⁺ on lipopolysaccharide (LPS)-stimulated microglia.[15][16][17][18][19]
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Treatment:
-
Pre-treat the microglial cells with various concentrations of 8-Br-NAD⁺ for a specified duration (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[18]
-
-
Analysis of Inflammatory Mediators:
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of nitric oxide (NO).[15][16][17]
-
Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α in the cell culture supernatant.
-
Conclusion
8-Br-NAD⁺ acts as a valuable pharmacological tool to dissect the role of cADPR-mediated Ca²⁺ signaling in a variety of cellular contexts. Its mechanism of action is primarily indirect, relying on its conversion to the cADPR antagonist 8-Br-cADPR by CD38. This leads to the inhibition of Ca²⁺ release from intracellular stores, thereby modulating downstream cellular responses, particularly in inflammatory and neuronal cells. The experimental protocols provided herein offer a framework for researchers to investigate the effects of 8-Br-NAD⁺ in their specific systems of interest. Further research may explore the potential therapeutic applications of targeting the CD38/cADPR pathway in diseases characterized by dysregulated calcium signaling and inflammation.
References
- 1. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youthandearth.com [youthandearth.com]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spatiotemporal dynamics of calcium signals during neutrophil cluster formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
8-Br-NHD+ as a Modulator of ADP-ribosyl Cyclase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) 8-bromo-hypoxanthine dinucleotide (8-Br-NHD+) serves as a critical tool in the study of intracellular calcium signaling pathways. While not a direct modulator of ADP-ribosyl cyclase activity in the classical sense of an inhibitor or activator, it functions as a key substrate for the enzymatic synthesis of a potent, membrane-permeant analog of cyclic ADP-ribose (cADPR). This technical guide provides an in-depth overview of the role of 8-Br-NHD+, its enzymatic conversion, the functional consequences of its product on intracellular calcium mobilization, and detailed experimental protocols for its characterization.
Introduction to ADP-ribosyl Cyclases and Calcium Signaling
ADP-ribosyl cyclases, such as CD38, are multifunctional enzymes that play a pivotal role in intracellular calcium signaling.[1][2] These enzymes catalyze the synthesis of second messengers, primarily cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), from NAD+ and NADP+, respectively.[3][4] cADPR mediates the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by gating ryanodine (B192298) receptors (RyRs).[4] Dysregulation of this pathway has been implicated in various pathological conditions, making ADP-ribosyl cyclases attractive targets for drug development.
8-Br-NHD+: A Precursor to a Potent cADPR Analog
8-Br-NHD+ is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). Its primary significance in research lies in its role as a substrate for ADP-ribosyl cyclase from Aplysia californica. This enzyme catalyzes the cyclization of 8-Br-NHD+ to form 8-bromo-N1-cyclic inosine (B1671953) diphosphoribose (8-Br-N1-cIDPR), a stable and membrane-permeant analog of cADPR.[5][6] The 8-bromo substitution directs the cyclization to the N1 position of the hypoxanthine (B114508) ring, resulting in a biologically active molecule.[6]
The product, 8-Br-N1-cIDPR, acts as a potent agonist of cADPR-mediated calcium release, making 8-Br-NHD+ an invaluable tool for studying this signaling pathway in intact cells.[4][5]
Quantitative Data
Currently, there is a lack of publicly available quantitative data (e.g., IC50, EC50, Ki) characterizing 8-Br-NHD+ as a direct modulator (inhibitor or activator) of ADP-ribosyl cyclase. The available research primarily focuses on its role as a substrate for the synthesis of 8-Br-N1-cIDPR. The subsequent tables summarize the reported biological activity of the enzymatic product, 8-Br-N1-cIDPR.
Table 1: Enzymatic Conversion of 8-Br-NHD+
| Substrate | Enzyme | Product | Reported Yield | Reference |
| 8-Br-NHD+ | Aplysia californica ADP-ribosyl cyclase | 8-Br-N1-cIDPR | High | [5] |
Table 2: Calcium Mobilization Activity of 8-Br-N1-cIDPR in Jurkat T-lymphocytes
| Compound | Cell Type | Effect | Observation | Reference |
| 8-Br-N1-cIDPR | Intact Jurkat T-lymphocytes | Agonist of Ca2+ release | Small but significant effect, indicating membrane permeability | [4] |
| 8-iodo-N1-cIDPR | Permeabilized Jurkat T-lymphocytes | Agonist of Ca2+ release | Activity comparable to cADPR | [4] |
| 8-N3-N1-cIDPR | Permeabilized Jurkat T-lymphocytes | Agonist of Ca2+ release | Activity comparable to cADPR | [4] |
Signaling Pathway and Experimental Workflow
The use of 8-Br-NHD+ in studying calcium signaling follows a clear pathway from enzymatic conversion to cellular response. A typical experimental workflow is designed to characterize this process.
Signaling Pathway of 8-Br-NHD+ Action
Experimental Workflow for Characterization
Experimental Protocols
Enzymatic Synthesis of 8-Br-N1-cIDPR from 8-Br-NHD+
This protocol is adapted from methodologies described in the literature.[5]
Materials:
-
8-Br-NHD+
-
ADP-ribosyl cyclase from Aplysia californica
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.4)
-
HPLC system for purification and analysis
-
Mass spectrometer for product verification
Procedure:
-
Prepare a solution of 8-Br-NHD+ in the reaction buffer. A typical starting concentration is in the range of 1-10 mM.
-
Add ADP-ribosyl cyclase from Aplysia californica to the substrate solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point is 1 µg of enzyme per 1 mg of substrate.
-
Incubate the reaction mixture at room temperature (around 25°C) for several hours (e.g., 4-16 hours). The reaction progress can be monitored by HPLC.
-
Upon completion, the product 8-Br-N1-cIDPR can be purified from the reaction mixture using anion-exchange chromatography followed by desalting.
-
Verify the identity and purity of the final product using HPLC and mass spectrometry.
ADP-ribosyl Cyclase Activity Assay
This assay is used to measure the general activity of ADP-ribosyl cyclase and can be adapted to test the effect of potential modulators. It utilizes a fluorogenic substrate, nicotinamide guanine (B1146940) dinucleotide (NGD+).[2][7]
Materials:
-
ADP-ribosyl cyclase (e.g., recombinant CD38 or Aplysia cyclase)
-
NGD+ substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Fluorometer or fluorescent plate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and ADP-ribosyl cyclase.
-
To test for modulation by 8-Br-NHD+, pre-incubate the enzyme with various concentrations of 8-Br-NHD+ for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding NGD+ to a final concentration of 100-200 µM.
-
Immediately measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.
-
Compare the activity in the presence and absence of 8-Br-NHD+ to determine its effect.
Intracellular Calcium Mobilization Assay in Jurkat T-cells
This protocol outlines the measurement of intracellular calcium changes in response to treatment with the 8-Br-NHD+ product, 8-Br-N1-cIDPR, using the fluorescent indicator Fluo-4 AM.[8][9]
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
8-Br-N1-cIDPR
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader capable of kinetic reads
Procedure:
-
Cell Preparation: Culture Jurkat T-cells to the desired density. On the day of the experiment, harvest the cells and resuspend them in fresh culture medium.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and allow them to rest for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Transfer the dye-loaded cells to a suitable imaging plate or chamber.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add 8-Br-N1-cIDPR at the desired concentration and continue to record the fluorescence intensity over time.
-
As a positive control, use a known calcium ionophore like ionomycin.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data are often presented as the ratio of fluorescence relative to the baseline (F/F0) or as the change in fluorescence (ΔF).
Conclusion
8-Br-NHD+ is a pivotal chemical tool for the investigation of cADPR-mediated calcium signaling. Its utility lies in its enzymatic conversion to the potent, membrane-permeant cADPR agonist, 8-Br-N1-cIDPR. While direct modulatory effects of 8-Br-NHD+ on ADP-ribosyl cyclase are not well-documented, its role as a precursor enables detailed studies of downstream signaling events in intact cells. The experimental protocols provided in this guide offer a framework for researchers to synthesize and characterize the effects of this important compound and its derivatives in the context of intracellular calcium regulation. Further research into the direct interaction of 8-Br-NHD+ with ADP-ribosyl cyclases could provide additional insights into the enzyme's substrate specificity and catalytic mechanism.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormonal control of ADP-ribosyl cyclase activity in pancreatic acinar cells from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants for N1/N7 cyclization of nicotinamide hypoxanthine 5'-dinucleotide (NHD+) derivatives by ADP-ribosyl cyclase from aplysia californica: Ca2+-mobilizing activity of 8-substituted cyclic inosine 5'-diphosphoribose analogues in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First enzymatic synthesis of an N1-cyclised cADPR (cyclic-ADP ribose) analogue with a hypoxanthine partial structure: discovery of a membrane permeant cADPR agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Structural determinants for N1/N7 cyclization of nicotinamide hypoxanthine 5'-dinucleotide (NHD+) derivatives by ADP-ribosyl cyclase from aplysia californica: Ca2+-mobilizing activity of 8-substituted cyclic inosine 5'-diphosphoribose analogues in T-lymphocytes. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. abcam.com [abcam.com]
The Role of 8-Br-NHD+ in Calcium Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). While not endogenously produced, 8-Br-NHD+ serves as a crucial tool for researchers investigating calcium (Ca2+) signaling pathways. Its primary role is not as a direct modulator of calcium channels or transporters, but as a substrate for the enzyme ADP-ribosyl cyclase. This enzyme converts 8-Br-NHD+ into 8-bromo-cyclic ADP-ribose (8-Br-cADPR) or other 8-substituted cyclic inosine (B1671953) diphosphoribose (cIDPR) analogs. These resulting molecules are the active species that modulate Ca2+ release from intracellular stores, primarily through their interaction with ryanodine (B192298) receptors (RyRs). This guide provides a comprehensive overview of the function of 8-Br-NHD+ as a precursor to potent modulators of calcium signaling, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation
The utility of 8-Br-NHD+ lies in its enzymatic conversion to cADPR analogs that exhibit either agonistic or antagonistic effects on cADPR-mediated Ca2+ release. The following tables summarize the quantitative data for the key derivatives of 8-Br-NHD+.
| Compound | Source Organism/Cell Type | Bioactivity | EC50/IC50 | Reference |
| 8-Br-cADPR | Sea Urchin Egg Homogenate | Antagonist | IC50 ~1-5 µM | (not specified) |
| 8-Br-cADPR | Jurkat T-cells | Antagonist | (not specified) | [1] |
| 8-amino-cADPR | Guinea Pig Ventricular Myocytes | Antagonist | ~5 µmol/L | [2] |
| 8-iodo-N1-cIDPR | Permeabilized Jurkat T-lymphocytes | Agonist | Activity comparable to cADPR | [3] |
| 8-N3-N1-cIDPR | Permeabilized Jurkat T-lymphocytes | Agonist | Activity comparable to cADPR | [3] |
| 8-phenyl-N1-cIDPR | Intact Jurkat T-lymphocytes | Agonist | Small but significant effect | [3] |
Signaling Pathways
The involvement of 8-Br-NHD+ in calcium signaling is indirect and is initiated by its enzymatic conversion. The resulting cADPR analogs then modulate the activity of ryanodine receptors, which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.
Experimental Protocols
Synthesis of 8-Br-cADPR/8-Br-N¹-cIDPR from 8-Br-NHD+
This protocol describes the enzymatic synthesis of 8-Br-cADPR or related analogs from 8-Br-NHD+ using ADP-ribosyl cyclase from Aplysia californica.
Materials:
-
8-Br-NHD+
-
ADP-ribosyl cyclase from Aplysia californica
-
HEPES buffer (25 mM, pH 7.4)
-
Centrifugal filter devices (e.g., 10 kDa molecular weight cut-off)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve 8-Br-NHD+ in 25 mM HEPES buffer (pH 7.4).
-
Add ADP-ribosyl cyclase from Aplysia californica to the 8-Br-NHD+ solution.
-
Incubate the reaction mixture at room temperature for several hours (e.g., 15 hours), protected from light.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Upon completion of the reaction, remove the enzyme by centrifugation using a centrifugal filter device.
-
Purify the resulting 8-Br-cADPR/8-Br-N¹-cIDPR from the reaction mixture using preparative RP-HPLC.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and other characterization methods.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol outlines a general procedure for measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in response to cADPR analogs using the ratiometric fluorescent indicator Fura-2 AM.[4][5][6][7][8]
Materials:
-
Cultured cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.
-
Agonist (e.g., 8-iodo-N1-cIDPR) or antagonist (e.g., 8-Br-cADPR) of interest
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of a fluorescence microscope.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding any compounds.
-
-
Compound Addition and Data Acquisition:
-
Add the cADPR analog (agonist or antagonist) to the imaging chamber. If using an antagonist, pre-incubate the cells before adding a known agonist.
-
Continuously record the F340/F380 ratio over time to monitor changes in [Ca2+]i. An increase in the ratio indicates an increase in intracellular calcium.
-
Conclusion
8-Br-NHD+ is a valuable pharmacological tool that enables the study of cADPR-mediated calcium signaling. Its utility stems from its role as a precursor, which, through the action of ADP-ribosyl cyclase, is converted into potent and specific modulators of ryanodine receptors. The resulting 8-bromo substituted cADPR and cIDPR analogs have been instrumental in elucidating the role of the cADPR signaling pathway in a variety of cellular processes. The experimental protocols detailed in this guide provide a framework for the synthesis and application of these compounds in the investigation of intracellular calcium dynamics. Further research into the direct interactions of 8-Br-NHD+ and its derivatives with their enzymatic and cellular targets will continue to refine our understanding of these complex signaling networks.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Actions of cADP-ribose and its antagonists on contraction in guinea pig isolated ventricular myocytes. Influence of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural determinants for N1/N7 cyclization of nicotinamide hypoxanthine 5'-dinucleotide (NHD+) derivatives by ADP-ribosyl cyclase from aplysia californica: Ca2+-mobilizing activity of 8-substituted cyclic inosine 5'-diphosphoribose analogues in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. brainvta.tech [brainvta.tech]
A Technical Guide to the Enzymatic Conversion of 8-Br-NHD+ to 8-Br-cADPR for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic conversion of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) to 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR). 8-Br-cADPR is a potent antagonist of the calcium-mobilizing second messenger cyclic ADP-ribose (cADPR), making it a valuable tool in studying cADPR-mediated signaling pathways and a potential lead compound in drug development. This document details the enzymatic synthesis, purification, and characterization of 8-Br-cADPR, along with its role in cellular signaling. Experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.
Introduction
Cyclic ADP-ribose (cADPR) is a ubiquitous second messenger that plays a critical role in intracellular calcium signaling by mobilizing Ca2+ from intracellular stores.[1][2] The enzyme CD38 is a major source of cADPR in mammals.[2][3] To investigate the physiological and pathological roles of cADPR, specific and potent antagonists are essential. 8-bromo-cADPR (8-Br-cADPR) has emerged as a widely used competitive antagonist of cADPR, effectively blocking cADPR-induced Ca2+ release.[3][4] This guide focuses on the enzymatic synthesis of 8-Br-cADPR from its precursor, 8-Br-NHD+.
The enzymatic conversion is primarily catalyzed by ADP-ribosyl cyclases, with the enzyme from the sea snail Aplysia californica being a common choice due to its efficiency.[5] Human CD38 can also catalyze this reaction.[4] Understanding the kinetics and experimental parameters of this conversion is crucial for the efficient production of high-purity 8-Br-cADPR for research and drug discovery applications.
Enzymatic Synthesis of 8-Br-cADPR
The enzymatic synthesis of 8-Br-cADPR involves the cyclization of 8-Br-NHD+ catalyzed by an ADP-ribosyl cyclase. This reaction is reported to be a quantitative conversion, indicating high efficiency.[3]
Enzymes
Two primary enzymes are utilized for the synthesis of 8-Br-cADPR:
-
ADP-ribosyl cyclase from Aplysia californica : This enzyme is highly efficient in cyclizing various NAD+ analogs, including 8-Br-NHD+.[5]
-
Human CD38 : This enzyme also possesses ADP-ribosyl cyclase activity and can be used for the synthesis of 8-Br-cADPR.[4]
Reaction Scheme
The enzymatic reaction involves the intramolecular cyclization of the 8-bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) to form 8-bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR), with the release of nicotinamide (B372718).
Caption: Enzymatic conversion of 8-Br-NHD+ to 8-Br-cADPR.
Quantitative Data
| Substrate | Enzyme | Parameter | Value | Reference |
| 8-Br-NHD+ | Aplysia californica ADP-ribosyl cyclase | Conversion Yield | Quantitative | [3] |
| NHD+ | Aplysia californica ADP-ribosyl cyclase | Inhibition Constant (Ki) | 70 nM | [6] |
Note: The inhibition constant (Ki) for NHD+ suggests a high affinity of the enzyme for this substrate, which is structurally very similar to 8-Br-NHD+. Further studies are required to determine the precise Km and Vmax for the 8-Br-NHD+ conversion.
Experimental Protocols
Enzymatic Synthesis of 8-Br-cADPR
This protocol is adapted from a method utilizing Aplysia californica ADP-ribosyl cyclase.[3]
Materials:
-
8-Br-NHD+
-
ADP-ribosyl cyclase from Aplysia californica
-
HEPES buffer (25 mM, pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube or small flask)
-
Incubator or water bath at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a solution of 8-Br-NHD+ in 25 mM HEPES buffer (pH 7.4). The concentration of 8-Br-NHD+ can be in the range of 1-10 mM.
-
Add ADP-ribosyl cyclase from Aplysia californica to the 8-Br-NHD+ solution. A typical enzyme concentration is in the range of 1-5 µg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Once the reaction is complete (as indicated by the disappearance of the 8-Br-NHD+ peak and the appearance of the 8-Br-cADPR peak), the product can be purified.
Caption: Workflow for the enzymatic synthesis of 8-Br-cADPR.
Purification of 8-Br-cADPR by RP-HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reverse-phase column is commonly used for the purification of nucleotides and their analogs.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
Gradient Elution:
A linear gradient from a low to a high percentage of Solvent B is typically used to elute the product. The exact gradient will depend on the specific column and system but a general protocol is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (95% Solvent A, 5% Solvent B).
-
Inject the reaction mixture onto the column.
-
Run the gradient elution as described in the table above.
-
Monitor the elution profile at a wavelength of 260 nm.
-
Collect the fraction corresponding to the 8-Br-cADPR peak.
-
Lyophilize the collected fraction to obtain the purified 8-Br-cADPR.
Role in cADPR/Ca2+ Signaling Pathway
8-Br-cADPR acts as a competitive antagonist at the cADPR binding site on the ryanodine (B192298) receptor (RyR), which is the intracellular Ca2+ release channel. By binding to the RyR, 8-Br-cADPR prevents cADPR from activating the channel and inducing Ca2+ release from the endoplasmic reticulum (ER).[3][4]
Caption: The cADPR/Ca2+ signaling pathway and the inhibitory action of 8-Br-cADPR.
Conclusion
The enzymatic conversion of 8-Br-NHD+ to 8-Br-cADPR provides a reliable and efficient method for producing a key pharmacological tool for studying intracellular calcium signaling. The use of ADP-ribosyl cyclase from Aplysia californica allows for a quantitative conversion, and the resulting 8-Br-cADPR can be effectively purified using RP-HPLC. As a potent and specific antagonist of cADPR, 8-Br-cADPR will continue to be an invaluable compound for researchers in cell biology and professionals in drug development investigating the intricate roles of calcium signaling in health and disease. Further research is warranted to fully elucidate the kinetic parameters of the enzymatic synthesis, which will aid in optimizing production for broader applications.
References
- 1. Unifying mechanism for Aplysia ADP-ribosyl cyclase and CD38/NAD(+) glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graphviz [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. immun.lth.se [immun.lth.se]
- 6. Probing Aplysia californica adenosine 5'-diphosphate ribosyl cyclase for substrate binding requirements: design of potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Br-NHD+ and its Interaction with NAD+ Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and a wide array of signaling pathways. A key aspect of its function involves its role as a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/NAD+ glycohydrolases. The modulation of these enzymes is a significant area of research for the development of therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
This technical guide focuses on 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD+) , a synthetic analog of NAD+. This document provides a comprehensive overview of its known interactions with NAD+ dependent enzymes, compiling available quantitative data, detailing relevant experimental protocols, and visualizing associated cellular and experimental workflows.
8-Br-NHD+: A Structural Analog of NAD+
8-Br-NHD+ is a derivative of NAD+ where the adenine base has been replaced by 8-bromo-hypoxanthine. This structural modification significantly alters its interaction with NAD+-binding proteins. While its parent compound, Nicotinamide Hypoxanthine Dinucleotide (NHD+), has been shown to be a poor substrate or not a substrate at all for enzymes like SIRT1, SIRT3, and PARP1, the introduction of a bromine atom at the 8th position can further influence its binding and potential inhibitory activity. Such modifications are a common strategy in medicinal chemistry to develop enzyme inhibitors with increased potency and selectivity.[1]
Interaction with NAD+ Dependent Enzymes
Available research on 8-substituted NAD+ analogs suggests that they can act as inhibitors of NAD+ dependent enzymes. For instance, a study on various 8-substituted NAD+ analogs demonstrated inhibitory activity against sirtuins.[2] While specific quantitative data for 8-Br-NHD+ is limited in the public domain, the known behavior of related compounds provides a strong rationale for its investigation as a modulator of NAD+ dependent enzymes.
Sirtuins
Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide range of cellular processes, including aging, transcription, and metabolism. Studies on 8-substituted NAD+ analogs have shown that they can exhibit inhibitory activity against SIRT1 and SIRT2, with some selectivity observed between the two isoforms.[2] It is hypothesized that the "syn" conformation adopted by these analogs, in contrast to the "anti" conformation required by the sirtuin active site, may contribute to their inhibitory mechanism, with some sirtuin isoforms being more capable of inducing the necessary conformational change than others.[2]
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Research on NAD+ analogs with modifications in the purine (B94841) base, such as Nicotinamide Hypoxanthine Dinucleotide (NHD+), has shown them to be poor substrates for PARP1 compared to NAD+.[3] This suggests that 8-Br-NHD+, with its additional modification, is also unlikely to be an efficient substrate and may act as a competitive inhibitor by binding to the NAD+ pocket of PARP enzymes.
CD38
CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase and ADP-ribosyl cyclase activities, playing a crucial role in calcium signaling and NAD+ metabolism. The related compound, 8-bromo NAD+, is known to be a prodrug that is converted by CD38 into the cyclic ADP-ribose (cADPR) inhibitor, 8-bromo-cADPR.[4] This indicates that the 8-bromo-purine structure can be recognized and processed by CD38. It is plausible that 8-Br-NHD+ could also be a substrate or modulator of CD38 activity, potentially leading to the formation of novel cyclic nucleotide analogs.
Quantitative Data
Currently, specific quantitative data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for the interaction of 8-Br-NHD+ with sirtuins, PARPs, and CD38 are not widely available in published literature. The table below is structured to accommodate such data as it becomes available through further research.
| Enzyme | Enzyme Source | Ligand | Assay Type | Ki (nM) | IC50 (µM) | Km (µM) | kcat (s-1) | Reference |
| SIRT1 | Recombinant Human | 8-Br-NHD+ | TBD | TBD | TBD | N/A | N/A | TBD |
| SIRT2 | Recombinant Human | 8-Br-NHD+ | TBD | TBD | TBD | N/A | N/A | TBD |
| PARP1 | Recombinant Human | 8-Br-NHD+ | TBD | TBD | TBD | N/A | N/A | TBD |
| CD38 | Recombinant Human | 8-Br-NHD+ | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined; N/A: Not applicable.
Experimental Protocols
Detailed experimental protocols for the synthesis and enzymatic analysis of 8-Br-NHD+ are crucial for its further investigation. Below are generalized methodologies based on established procedures for NAD+ analogs.
Synthesis of 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD+)
The synthesis of 8-substituted NAD+ analogs typically involves a two-step, one-pot procedure starting from NAD+ or its precursors.[2]
Step 1: 8-Bromination
-
Starting Material: Nicotinamide Hypoxanthine Dinucleotide (NHD+).
-
Reagent: Saturated bromine water or neat bromine in an appropriate buffer (e.g., sodium acetate) at a controlled pH.
-
Procedure: The reaction is typically carried out at room temperature with stirring for a defined period. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification: The resulting 8-Br-NHD+ is purified from the reaction mixture using reverse-phase HPLC.
Step 2 (Optional): Further Substitution via Suzuki-Miyaura Cross-Coupling
-
For creating a library of 8-substituted analogs, the 8-bromo intermediate can be further modified using Suzuki-Miyaura cross-coupling with various boronic acids.[2]
References
An In-depth Technical Guide to the Chemical Properties and Applications of 8-Br-NHD+
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and signaling pathway interactions of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+), often referred to as 8-Br-NHD+. As a key derivative of nicotinamide (B372718) adenine dinucleotide (NAD+), 8-Br-NAD+ serves as a valuable tool in studying NAD+-dependent enzymatic processes and calcium signaling pathways.
Core Chemical Properties of 8-Br-NAD+
The fundamental chemical and physical properties of 8-Br-NAD+ are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value |
| Synonyms | 8-bromo-nicotinamide adenine dinucleotide, N(8-bromo-A)D+ |
| Molecular Formula | C₂₁H₂₅BrN₇NaO₁₄P₂ (Sodium Salt) |
| Molecular Weight | 742.3 g/mol (Free Acid), 764.30 g/mol (Sodium Salt)[1] |
| CAS Number | 2022926-16-3[2] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in water[2][3] |
| UV Absorbance Maximum | 264 nm[4] |
| Purity | Typically ≥95%[2] |
| Storage Conditions | -80°C[2][3] |
Synthesis of 8-Br-NAD+
The primary method for the synthesis of 8-Br-NAD+ involves the direct bromination of β-NAD+.
Experimental Protocol: Synthesis of 8-Br-NAD+
A common method for the synthesis of 8-Br-NAD+ is the treatment of β-NAD+ with liquid bromine. The reaction yields 8-Br-NAD+, which can then be purified using high-performance liquid chromatography (HPLC)[5].
Workflow for the Synthesis of 8-Br-NAD+
References
- 1. hellobio.com [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of 8-Br-NHD⁺: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-Bromo-Nicotinamide Hypoxanthine Dinucleotide (8-Br-NHD⁺), a significant modulator of intracellular calcium signaling. This document details its mechanism of action, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to 8-Br-NHD⁺ and its Biological Target
8-Br-NHD⁺, also known as 8-Bromo-cyclic ADP-ribose (8-Br-cADPR), is a synthetic analog of cyclic ADP-ribose (cADPR). It primarily functions as an antagonist of the cADPR-mediated calcium signaling pathway. The key enzyme in this pathway is CD38, a transmembrane glycoprotein (B1211001) with dual enzymatic activities: ADP-ribosyl cyclase and cADPR hydrolase. CD38 synthesizes cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). cADPR then binds to and activates ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration triggers a wide range of physiological processes.
8-Br-NHD⁺ exerts its effects by competitively inhibiting the action of cADPR at its binding sites, thereby blocking the downstream calcium mobilization. This makes it a valuable tool for studying the physiological roles of the CD38/cADPR signaling pathway and a potential lead compound for the development of therapeutics targeting pathologies associated with dysregulated calcium signaling.
Structure-Activity Relationship of 8-Substituted Analogs
The following table summarizes the inhibitory activity of a series of 8-substituted N¹-IMP analogs on CD38-mediated cADPR hydrolysis.
| Compound ID | 8-Substituent | IC₅₀ (µM) for cADPR Hydrolysis Inhibition |
| 1 | -H | >1000 |
| 2 | -Br | No Activity |
| 3 | -N₃ | No Activity |
| 4 | -NH₂ | 7.6 |
Data sourced from a study on small molecule inhibitors of CD38[1].
Interpretation of SAR Data: The data suggests that the nature of the substituent at the 8-position of the purine (B94841) ring is critical for the inhibitory activity against CD38.
-
Hydrogen (-H): The unsubstituted analog shows very weak activity, indicating that a substituent is preferred for enhanced binding and/or inhibition.
-
Bromo (-Br) and Azido (-N₃): Surprisingly, in this fragment-based study, the 8-bromo and 8-azido analogs showed no inhibitory activity. This contrasts with the known antagonist activity of the full 8-Br-cADPR dinucleotide. This discrepancy may be due to the simplified structure of the tested fragments, suggesting that the rest of the cADPR molecule is crucial for correctly positioning the 8-bromo substituent in the binding pocket of the target protein.
-
Amino (-NH₂): The 8-amino analog demonstrated the most potent inhibitory activity in this series, with an IC₅₀ of 7.6 µM. This highlights the potential of hydrogen bond-donating groups at this position to enhance affinity for the enzyme.
These findings underscore the importance of the 8-position in modulating the biological activity of cADPR analogs and provide a foundation for the rational design of more potent and selective inhibitors of the CD38/cADPR pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies relevant to the study of 8-Br-NHD⁺.
The synthesis of 8-Br-NHD⁺ is typically achieved through a chemoenzymatic approach.
Step 1: Bromination of NAD⁺ to form 8-Br-NAD⁺
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺) is dissolved in a suitable aqueous buffer.
-
Liquid bromine (Br₂) is added to the solution. The reaction is typically performed at room temperature with stirring.
-
The progress of the bromination reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the excess bromine is removed, and the 8-Br-NAD⁺ product is purified, typically by HPLC.
Step 2: Enzymatic Cyclization of 8-Br-NAD⁺ to 8-Br-cADPR
-
The purified 8-Br-NAD⁺ is dissolved in an appropriate buffer for the enzymatic reaction.
-
A purified ADP-ribosyl cyclase, such as the one from Aplysia californica, is added to the solution. This enzyme catalyzes the intramolecular cyclization of the NAD⁺ analog.
-
The reaction mixture is incubated, and the formation of 8-Br-cADPR is monitored by HPLC.
-
The final product, 8-Br-NHD⁺ (8-Br-cADPR), is purified from the reaction mixture using HPLC.
This assay measures the ability of a compound to inhibit the hydrolysis of cADPR by CD38.
-
Reagents and Preparation:
-
Recombinant human CD38 enzyme.
-
cADPR substrate.
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH).
-
Test compound (8-Br-NHD⁺) at various concentrations.
-
Detection reagents (e.g., a fluorescent probe that reacts with the product of hydrolysis).
-
-
Assay Procedure:
-
The CD38 enzyme is pre-incubated with the test compound (8-Br-NHD⁺) or vehicle control in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of the cADPR substrate.
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of hydrolyzed product is quantified using a suitable detection method (e.g., fluorescence measurement).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay measures the ability of 8-Br-NHD⁺ to antagonize cADPR-induced calcium release in cells.
-
Cell Culture and Loading:
-
Cells expressing ryanodine receptors (e.g., Jurkat T-cells, PC12 cells) are cultured to an appropriate density.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
-
Assay Procedure:
-
The dye-loaded cells are washed and resuspended in a calcium-free buffer.
-
The cells are pre-incubated with various concentrations of the antagonist, 8-Br-NHD⁺, or a vehicle control.
-
The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.
-
An agonist that induces cADPR production (or cADPR itself if the cells are permeabilized) is added to the cells to trigger calcium release.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence intensity or the area under the curve is measured for each condition.
-
The inhibitory effect of 8-Br-NHD⁺ is determined by comparing the calcium response in the presence of the antagonist to the control response.
-
The IC₅₀ value for the antagonist activity can be calculated from the dose-response curve.
-
Visualization of Pathways and Workflows
The following diagram illustrates the central role of CD38 in the cADPR-mediated calcium signaling pathway and the antagonistic action of 8-Br-NHD⁺.
Caption: The CD38/cADPR signaling pathway and the inhibitory action of 8-Br-NHD⁺.
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of 8-Br-NHD⁺.
Caption: A representative experimental workflow for the synthesis and evaluation of 8-Br-NHD⁺.
Conclusion
8-Br-NHD⁺ is a pivotal tool for dissecting the complexities of the CD38/cADPR signaling pathway. The structure-activity relationships of its analogs, particularly at the 8-position of the purine ring, offer a promising avenue for the design of novel and potent inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and functional characterization of 8-Br-NHD⁺ and related compounds. Continued research in this area will undoubtedly deepen our understanding of calcium signaling in health and disease and may pave the way for new therapeutic interventions.
References
Navigating the Unseen: A Technical Guide to Investigating Potential Off-Target Effects of 8-Br-NHD+ in Cellular Models
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NHD+), a derivative of the essential coenzyme NAD+, is a valuable tool for studying NAD+-dependent enzymes. However, like any small molecule probe, its utility is intrinsically linked to its specificity. Undiscovered off-target interactions can lead to misinterpretation of experimental results and confounding data. This technical guide provides a comprehensive framework for researchers to systematically investigate the potential off-target effects of 8-Br-NHD+ in cellular models. In the absence of specific published off-target data for 8-Br-NHD+, this document outlines a tiered experimental approach, from broad, unbiased screening to specific target validation. Detailed experimental protocols for key methodologies, including kinome profiling, proteome-wide thermal shift assays, and phenotypic screening, are provided. Furthermore, this guide presents a logical workflow to aid in the design and execution of these crucial validation studies.
Introduction: The Importance of Characterizing Off-Target Effects
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a cofactor for numerous enzymes and a substrate for signaling proteins like sirtuins and PARPs.[1][2] Analogs of NAD+, such as 8-Br-NHD+, are instrumental in dissecting the roles of these NAD+-dependent pathways. However, the structural similarity of these analogs to endogenous nucleotides like ATP and adenosine (B11128) raises the possibility of unintended interactions with a wide range of cellular proteins.[3][4]
Hypothesizing Potential Off-Target Classes
Given the chemical structure of 8-Br-NHD+, which contains an adenosine moiety, it is plausible that it may interact with protein classes that bind adenosine or other nucleotides. Potential off-target families could include:
-
Kinases: Many kinases have an ATP-binding pocket that could potentially accommodate 8-Br-NHD+.
-
Adenosine Receptor: The adenosine component of 8-Br-NHD+ might lead to interactions with adenosine receptors, potentially modulating their activity.[7]
-
Other Nucleotide-Binding Proteins: A broad range of enzymes and signaling proteins utilize nucleotides as substrates or cofactors.
It is important to note that these are hypotheses based on structural similarity, and experimental validation is essential.
A Tiered Approach to Off-Target Identification
A systematic investigation of off-target effects should ideally follow a tiered approach, starting with broad screening methods and progressing to more focused validation assays.
Tier 1: Broad, Unbiased Screening
The initial step aims to identify a wide range of potential interactors without prior bias.
-
Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify proteins that are stabilized or destabilized by 8-Br-NHD+ binding across the entire proteome.[8][9][10] Other methods include Limited Proteolysis-Mass Spectrometry (LiP-MS) and iso-pH shift assays.[11][12]
-
Kinome Scanning: Given that kinases are a major class of off-targets for many small molecules, a broad in vitro kinase screen is highly recommended.[13][14] Commercial services offer screening against hundreds of kinases.[15]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of 8-Br-NHD+, which can then be investigated to identify the underlying off-target interaction.[16][17][18]
Tier 2: Target Validation and Mechanistic Studies
Once a list of potential off-targets is generated from Tier 1 screening, the next step is to validate these interactions and understand their functional consequences.
-
In Vitro Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a direct interaction between 8-Br-NHD+ and a putative off-target protein and determine the binding affinity.
-
Cellular Target Engagement Assays: CETSA can be used in a targeted manner (e.g., with Western blotting) to confirm that 8-Br-NHD+ engages the suspected off-target protein within intact cells.[19][20]
-
Functional Assays: If the putative off-target is an enzyme, its activity should be measured in the presence of 8-Br-NHD+. For other proteins, downstream signaling pathways should be monitored.
-
Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi to knockdown the expression of the putative off-target can help determine if the observed cellular phenotype is dependent on that protein.[5]
Data Presentation: Illustrative Templates for Quantitative Data
Clear and structured presentation of quantitative data is crucial for comparing results across different assays and experiments. The following tables are templates that researchers can adapt to summarize their findings.
Table 1: Summary of Kinase Profiling Results for 8-Br-NHD+
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |
| Primary Target | Value | Value | Value |
| Off-Target Kinase 1 | Value | Value | Value |
| Off-Target Kinase 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Summary of Cellular Thermal Shift Assay (CETSA) Data
| Protein Target | Treatment | Tagg (°C) | ΔTagg (°C) | p-value |
| Primary Target | Vehicle | Value | - | - |
| 8-Br-NHD+ (10 µM) | Value | Value | Value | |
| Off-Target 1 | Vehicle | Value | - | - |
| 8-Br-NHD+ (10 µM) | Value | Value | Value | |
| Off-Target 2 | Vehicle | Value | - | - |
| 8-Br-NHD+ (10 µM) | Value | Value | Value | |
| ... | ... | ... | ... | ... |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of 8-Br-NHD+.
Protocol for In Vitro Kinome Profiling
This protocol is based on a typical service offering for a competitive binding assay.[21][22]
-
Compound Preparation: Prepare a 10 mM stock solution of 8-Br-NHD+ in an appropriate solvent (e.g., DMSO).
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is detected, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
-
Experimental Procedure:
-
A panel of kinases (e.g., the scanMAX panel of 468 kinases) is used.[15]
-
Each kinase is incubated with the immobilized ligand and the test compound (8-Br-NHD+) at one or more concentrations (e.g., 1 µM and 10 µM).
-
After incubation, the amount of kinase bound to the solid support is quantified.
-
-
Data Analysis: The results are typically reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control (% of control). A lower percentage indicates displacement by the test compound. An IC50 value can be determined from a dose-response curve.
Protocol for Cellular Thermal Shift Assay (CETSA) with Western Blotting
This protocol is adapted from established CETSA methodologies.[8][9]
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with 8-Br-NHD+ at the desired concentration (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest (the putative off-target).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg), which is the temperature at which 50% of the protein has aggregated. A shift in Tagg in the presence of 8-Br-NHD+ indicates target engagement.
-
Visualizations: Diagrams of Key Concepts and Workflows
Diagram 1: Hypothetical Signaling Pathway Perturbation
Caption: Hypothetical on-target vs. off-target signaling pathways.
Diagram 2: Experimental Workflow for Off-Target Identification
Caption: A tiered workflow for identifying and validating off-targets.
Diagram 3: Logical Relationship of On- and Off-Target Effects
Caption: The interplay of on-target and off-target effects.
Conclusion
The characterization of off-target effects is a critical component of preclinical drug development and the validation of chemical probes. For a compound like 8-Br-NHD+, which has the potential to interact with a broad range of nucleotide-binding proteins, a systematic and unbiased investigation of its selectivity is essential for the accurate interpretation of experimental data. The tiered approach, detailed protocols, and conceptual frameworks provided in this guide offer a comprehensive strategy for researchers to thoroughly evaluate the off-target profile of 8-Br-NHD+ in cellular models, thereby enhancing the rigor and reproducibility of their research.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of adenosine analogues on force and cAMP in the heart. Influence of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 12. Integrated Protein Solubility Shift Assays for Comprehensive Drug Target Identification on a Proteome-Wide Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 17. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. CETSA [cetsa.org]
- 21. chayon.co.kr [chayon.co.kr]
- 22. drugtargetreview.com [drugtargetreview.com]
The Role of 8-Br-cADPR in Elucidating cADPR-Mediated Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) diphosphate-ribose (cADPR) has emerged as a crucial second messenger in intracellular calcium ([Ca²⁺]i) signaling, operating independently of the well-established inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway.[1] cADPR mobilizes [Ca²⁺]i primarily by sensitizing ryanodine (B192298) receptors (RyRs) on the sarcoplasmic/endoplasmic reticulum, a mechanism known as calcium-induced calcium release (CICR).[2] The study of this signaling cascade has been significantly advanced by the use of specific molecular tools, among which 8-bromo-cyclic ADP-ribose (8-Br-cADPR) stands out as a potent and cell-permeable antagonist. This technical guide provides an in-depth overview of the use of 8-Br-cADPR as a tool to investigate cADPR-mediated events, complete with quantitative data, experimental protocols, and visual diagrams of the underlying pathways.
The cADPR Signaling Pathway and the Antagonistic Action of 8-Br-cADPR
The synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is catalyzed by the enzyme ADP-ribosyl cyclase, with CD38 being the primary enzyme responsible in mammals.[2][3] Once produced, cADPR binds to RyRs, increasing their sensitivity to cytosolic Ca²⁺ and thereby triggering the release of Ca²⁺ from intracellular stores. This signaling pathway is implicated in a wide array of physiological processes, including smooth muscle contraction, neurotransmission, and immune responses.[3][4]
8-Br-cADPR acts as a competitive antagonist at the cADPR binding site.[5] By occupying this site, it prevents the binding of endogenous cADPR, thereby inhibiting the sensitization of RyRs and the subsequent release of Ca²⁺. Its cell-permeable nature makes it an invaluable tool for studying cADPR-mediated signaling in intact cells and tissues.[1][6]
Figure 1: cADPR signaling pathway and the inhibitory action of 8-Br-cADPR.
Quantitative Data for 8-Br-cADPR
The potency of 8-Br-cADPR as an antagonist of cADPR-mediated Ca²⁺ release has been quantified in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ | 1.7 µM | Sea urchin egg homogenates | [1] |
| Effective Concentration | 100 µM | Human myometrial smooth muscle cells (PHM1) | [6] |
| Effective Concentration | 0.1 - 10 µM | Rat dorsal root ganglion neurons | [7] |
| Effective Concentration | 20 µM | Permeabilized rat duodenum myocytes | [5] |
| Effective Concentration | 50 µM | Guinea pig ventricular myocytes | [8] |
Experimental Protocols
A. Chemoenzymatic Synthesis of 8-Br-cADPR
A common method for synthesizing 8-Br-cADPR involves the enzymatic conversion of 8-bromo-NAD⁺ (8-Br-NAD⁺).
Materials:
-
β-NAD⁺
-
Liquid Bromine (Br₂)
-
ADP-ribosyl cyclase from Aplysia californica
-
Purification system (e.g., HPLC)
Protocol:
-
Bromination of NAD⁺: Prepare 8-Br-NAD⁺ by treating β-NAD⁺ with liquid bromine. This reaction should be performed under appropriate safety conditions in a chemical fume hood.
-
Enzymatic Cyclization: Incubate the resulting 8-Br-NAD⁺ with purified ADP-ribosyl cyclase from Aplysia californica. The enzyme catalyzes the cyclization of the 8-Br-NAD⁺ to form 8-Br-cADPR.
-
Purification: Purify the synthesized 8-Br-cADPR using High-Performance Liquid Chromatography (HPLC) to ensure a high degree of purity (≥98%).
Figure 2: Workflow for the chemoenzymatic synthesis of 8-Br-cADPR.
B. Investigating the Role of cADPR in Calcium Signaling Using 8-Br-cADPR and Fura-2 AM Imaging
This protocol outlines a general procedure for using 8-Br-cADPR in conjunction with the ratiometric calcium indicator Fura-2 AM to study cADPR-mediated Ca²⁺ release in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
8-Br-cADPR
-
Agonist of interest (to stimulate cADPR production)
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a ~510 nm emission filter)
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
8-Br-cADPR Pre-incubation:
-
Prepare a stock solution of 8-Br-cADPR in water or an appropriate buffer.
-
For the experimental group, pre-incubate the Fura-2-loaded cells with the desired concentration of 8-Br-cADPR (e.g., 10-100 µM) for a specified period (e.g., 15-30 minutes) prior to agonist stimulation. The control group should be incubated with vehicle only.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Establish a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply the agonist of interest to stimulate the cADPR signaling pathway.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the 340/380 nm fluorescence ratio for each ROI over the course of the experiment.
-
Compare the agonist-induced changes in the fluorescence ratio between the control and 8-Br-cADPR-treated groups to determine the extent to which the Ca²⁺ response is mediated by cADPR.
-
Figure 3: Experimental workflow for studying cADPR-mediated Ca²⁺ signaling.
Conclusion
8-Br-cADPR is an indispensable pharmacological tool for dissecting the intricacies of the cADPR signaling pathway. Its ability to specifically and potently antagonize cADPR-mediated Ca²⁺ release allows researchers to delineate the contribution of this pathway in a multitude of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective application of 8-Br-cADPR in both basic research and drug discovery endeavors. As our understanding of cADPR signaling continues to evolve, the use of well-characterized tools like 8-Br-cADPR will remain critical for advancing the field.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. brainvta.tech [brainvta.tech]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. ionoptix.com [ionoptix.com]
- 7. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 8. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADP-ribosyl Cyclase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosyl cyclases are a family of enzymes that catalyze the synthesis of cyclic ADP-ribose (cADPR) and its analogs from NAD+ and its derivatives. cADPR is a crucial second messenger that mobilizes intracellular calcium stores, playing a significant role in various cellular processes, including signal transduction, muscle contraction, and immune responses. The most well-characterized mammalian ADP-ribosyl cyclases are CD38 and CD157. Given their involvement in a range of physiological and pathological conditions, the development of robust assays to measure their enzymatic activity is of high interest for basic research and drug discovery.
Fluorescence-based assays offer a sensitive and continuous method to monitor enzyme activity, making them suitable for high-throughput screening of potential inhibitors or activators. These assays often employ NAD+ analogs that are converted into fluorescent cyclic products by ADP-ribosyl cyclases. This application note provides a detailed protocol for a widely used fluorescence-based ADP-ribosyl cyclase activity assay using nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD+) as a substrate. Additionally, it addresses the potential use of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), another NAD+ analog.
Principle of the Fluorescent Assay
The cornerstone of this continuous fluorometric assay is the use of a non-fluorescent NAD+ analog that, upon enzymatic cyclization, yields a highly fluorescent product. A commonly used substrate is nicotinamide guanine dinucleotide (NGD+), which is converted by ADP-ribosyl cyclase to cyclic GDP-ribose (cGDPr). The increase in fluorescence intensity over time is directly proportional to the enzymatic activity. This method allows for real-time monitoring of the reaction kinetics.
Regarding the Use of 8-Br-NHD+
8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) has been investigated as a substrate for ADP-ribosyl cyclases. Studies have shown that 8-substituted NHD+ analogs, including presumably 8-Br-NHD+, are indeed converted by these enzymes. The product of this reaction is 8-bromo-cyclic inosine (B1671953) diphosphoribose (8-Br-cIDPR).
However, a critical aspect for a continuous fluorescence-based assay is that the enzymatic product must be fluorescent. The fluorescence of cADPR analogs often arises from the cyclization occurring at the N7 position of the purine (B94841) ring. In contrast, the natural substrate NAD+ and 8-substituted NHD+ analogs undergo cyclization at the N1 position. This suggests that the resulting 8-Br-cIDPR is likely non-fluorescent, rendering 8-Br-NHD+ unsuitable for a direct, continuous assay that relies on the generation of a fluorescent product. Therefore, while 8-Br-NHD+ can be used in endpoint assays where the product is detected by other means (e.g., HPLC), it is not recommended for the fluorescence enhancement protocol detailed below.
Recommended Protocol: ADP-ribosyl Cyclase Activity Assay using NGD+
This protocol describes a robust and widely adopted method for measuring ADP-ribosyl cyclase activity in a continuous manner using the fluorogenic substrate NGD+.
Materials and Reagents
-
Enzyme Source: Purified recombinant ADP-ribosyl cyclase (e.g., human CD38) or cell/tissue lysates containing the enzyme.
-
Substrate: Nicotinamide guanine dinucleotide (NGD+)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 300 nm and emission detection at 410 nm.
Experimental Workflow
Caption: Experimental workflow for the ADP-ribosyl cyclase fluorescent assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NGD+ in deionized water. Store in aliquots at -20°C.
-
Prepare the assay buffer (20 mM Tris-HCl, pH 7.4).
-
Dilute the ADP-ribosyl cyclase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but typically falls in the ng/mL range for purified enzymes.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
Enzyme solution
-
Test compounds (inhibitors or activators) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add NGD+ to each well to a final concentration of 100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.
-
Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity as a function of time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Compare the reaction rates of samples with test compounds to the vehicle control to determine the percent inhibition or activation.
-
Data Presentation
The following tables summarize typical concentrations and parameters for the NGD+-based ADP-ribosyl cyclase activity assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| NGD+ | 10 mM | 100 µM |
| ADP-ribosyl Cyclase | Varies | Varies (empirically determined) |
| Assay Buffer | 20 mM Tris-HCl, pH 7.4 | 20 mM Tris-HCl, pH 7.4 |
Table 2: Instrument Settings
| Parameter | Value |
| Excitation Wavelength | 300 nm |
| Emission Wavelength | 410 nm |
| Temperature | 37°C |
| Read Interval | 1-2 minutes |
| Total Read Time | 30-60 minutes |
Signaling Pathway Visualization
The following diagram illustrates the enzymatic conversion of NAD+ and its analogs by ADP-ribosyl cyclase and the subsequent role of cADPR in calcium signaling.
Application Notes and Protocols for the Synthesis of 8-Br-cADPR from 8-Br-NHD+
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the enzymatic synthesis, purification, and characterization of 8-Bromo-cyclic adenosine (B11128) diphosphoribose (8-Br-cADPR), a crucial tool for researchers studying intracellular calcium signaling. 8-Br-cADPR is a membrane-permeant analog of cyclic ADP-ribose (cADPR) and functions as a potent antagonist of cADPR-induced Ca2+ release. This document details the enzymatic conversion of 8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) to 8-Br-cADPR using ADP-ribosyl cyclase from Aplysia californica. Included are step-by-step experimental protocols, tables summarizing quantitative data, and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Principle of the Method
The synthesis of 8-Br-cADPR is achieved through an enzymatic reaction catalyzed by ADP-ribosyl cyclase, an enzyme originally isolated from the sea hare Aplysia californica. This enzyme facilitates the intramolecular cyclization of the substrate, 8-Br-NHD+, at the N1 position of the hypoxanthine ring. This reaction results in the formation of 8-Br-cADPR and the concomitant release of nicotinamide. The high substrate tolerance of the Aplysia cyclase makes it particularly suitable for generating analogs like 8-Br-cADPR.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 8-Br-cADPR
This protocol describes the conversion of 8-Br-NHD+ to 8-Br-cADPR.
Materials and Reagents:
-
8-Br-NHD+ (8-bromo-nicotinamide hypoxanthine dinucleotide)
-
ADP-ribosyl cyclase from Aplysia californica (Sigma-Aldrich or equivalent)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Ultrapure water
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
Procedure:
-
Prepare the Reaction Buffer: Prepare a 25 mM HEPES buffer and adjust the pH to 7.4.
-
Set up the Reaction: In a suitable reaction vessel, combine the following components:
-
100 µmol of 8-Br-NHD+
-
40 µg of Aplysia californica ADP-ribosyl cyclase
-
Add 25 mM HEPES buffer (pH 7.4) to reach the desired final reaction volume.
-
-
Incubation: Incubate the reaction mixture for 15 hours at room temperature (approximately 24°C).
-
Protection from Light: The reaction should be carried out under continuous stirring in the dark to prevent photodegradation of the reactants and product.
Protocol 2: Purification of 8-Br-cADPR
This two-step protocol first removes the enzyme and then purifies the product from unreacted substrate and byproducts.
Step A: Enzyme Removal
-
Centrifugation: Transfer the reaction mixture to a centrifugal filter device with a 10 kDa molecular weight cut-off (e.g., Centriprep YM-10).
-
Spin: Centrifuge the sample at 4,000 x g for 1-2 hours at 4°C. The enzyme will be retained by the filter, while the smaller product, 8-Br-cADPR, will be in the filtrate.
-
Collect Filtrate: Carefully collect the filtrate containing the crude 8-Br-cADPR.
Step B: HPLC Purification
-
HPLC System: Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a suitable C18 column.
-
Mobile Phase Preparation:
-
Buffer A: Prepare an aqueous buffer, such as 20 mM ammonium (B1175870) acetate, adjusted to a suitable pH.
-
Buffer B: Prepare a solution of acetonitrile (B52724) or methanol (B129727) in water (e.g., 80% acetonitrile).
-
-
Sample Preparation: Filter the collected filtrate through a 0.22 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of Buffer B. The exact gradient will depend on the specific column and system but can be optimized to separate 8-Br-cADPR from 8-Br-NHD+ and nicotinamide.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the 8-Br-cADPR peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain 8-Br-cADPR as a solid powder.
Protocol 3: Characterization and Quality Control
The purity and identity of the synthesized 8-Br-cADPR should be confirmed.
-
Purity Assessment: Re-inject a small amount of the purified product into the RP-HPLC to confirm its purity, which should ideally be ≥95%.
-
Structural Confirmation: Confirm the molecular weight and structure of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the key parameters for the synthesis and properties of 8-Br-cADPR.
Table 1: Summary of Reaction Components and Conditions for 8-Br-cADPR Synthesis
| Parameter | Value/Description |
| Substrate | 8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD+) |
| Enzyme | ADP-ribosyl cyclase from Aplysia californica |
| Buffer | 25 mM HEPES |
| pH | 7.4 |
| Temperature | Room Temperature (~24°C) |
| Incubation Time | 15 hours |
| Condition | Continuous stirring in the dark |
Table 2: Physicochemical and Biological Properties of 8-Br-cADPR
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀BrN₅O₁₃P₂ | - |
| Molecular Weight | 620.19 g/mol | - |
| Purity (Post-HPLC) | ≥95% | General Expectation |
| Function | cADPR Antagonist | [2] |
| IC₅₀ | ~0.97 - 1.7 µM | [3][4] |
| Mechanism of Action | Competitive inhibitor of cADPR-induced Ca²⁺ release | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of 8-Br-cADPR.
Caption: Workflow for the synthesis and purification of 8-Br-cADPR.
Signaling Pathway
This diagram shows the cADPR signaling pathway and the inhibitory action of 8-Br-cADPR.
Caption: Inhibition of cADPR-mediated Ca²⁺ release by 8-Br-cADPR.
Applications
Purified 8-Br-cADPR serves as a valuable pharmacological tool for:
-
Investigating the role of cADPR in calcium signaling across various cell types and disease models.[5]
-
Elucidating the function and regulation of ryanodine receptors.[6]
-
Serving as a selective antagonist to differentiate cADPR-mediated pathways from other calcium release mechanisms, such as those involving IP₃.
-
Probing the involvement of the cADPR pathway in physiological processes like T-cell activation and neurotransmission.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8-Br-cADPR BIOLOG Life Science Institute [biolog.de]
- 3. researchgate.net [researchgate.net]
- 4. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating Intracellular Calcium in Live-Cell Imaging Experiments
A Comprehensive Guide to Using 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR)
Introduction
Live-cell calcium imaging is a cornerstone technique for investigating cellular signaling pathways in real-time. The ability to modulate intracellular calcium ([Ca²⁺]i) levels with pharmacological agents is crucial for dissecting the intricate mechanisms governing cellular responses. This document provides detailed application notes and protocols for the use of two key modulators of [Ca²⁺]i: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). While the initial query mentioned "8-Br-NHD+", it is highly probable that this was a typographical error, and the intended compounds were the widely used and structurally related 8-Br-cAMP or 8-Br-cADPR. These compounds offer opposing effects on [Ca²⁺]i, making them invaluable tools for researchers, scientists, and drug development professionals. 8-Br-cAMP acts as an agonist to elevate [Ca²⁺]i, whereas 8-Br-cADPR functions as an antagonist to inhibit agonist-induced [Ca²⁺]i release.
Section 1: 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) - A Calcium Mobilizing Agent
Mechanism of Action
8-Br-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that is resistant to degradation by phosphodiesterases. It preferentially activates cAMP-dependent protein kinase (PKA)[1]. In the context of calcium signaling, 8-Br-cAMP has been shown to induce a transient and/or sustained increase in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including pancreatic β-cells[2]. Its primary mechanism involves the sensitization of intracellular calcium release channels, such as ryanodine (B192298) receptors (RyRs), to the stimulatory effect of cytosolic calcium, a process known as calcium-induced calcium release (CICR)[3]. This effect can be independent of inositol (B14025) 1,4,5-trisphosphate (IP₃) production.
Signaling Pathway of 8-Br-cAMP in Calcium Mobilization
Caption: Signaling pathway of 8-Br-cAMP leading to intracellular calcium release.
Quantitative Data for 8-Br-cAMP
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 1 mM - 10 mM | Pancreatic β-cells, HEK-293 cells | [2][4] |
| Incubation Time | Seconds to minutes for acute response; can be used for longer-term treatments (e.g., 24 hours) | Pancreatic β-cells, MC3T3-E1 osteoblast-like cells | [2][5] |
| Effect on [Ca²⁺]i | Induces a fast transient and/or sustained increase | Rat and human β-cells | [2] |
| Specificity | Preferentially activates PKA | General | [1] |
Section 2: 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) - An Inhibitor of Calcium Release
Mechanism of Action
8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a membrane-permeant antagonist of cyclic ADP-ribose (cADPR). cADPR is a second messenger that mobilizes calcium from intracellular stores by gating ryanodine receptors (RyRs)[6][7]. By competitively inhibiting the binding of cADPR to its receptor, 8-Br-cADPR effectively blocks this pathway of calcium release. It is a valuable tool for investigating the role of the cADPR signaling pathway in response to various agonists that induce calcium mobilization[8][9].
Signaling Pathway of cADPR and its Inhibition by 8-Br-cADPR
Caption: cADPR-mediated calcium release and its inhibition by 8-Br-cADPR.
Quantitative Data for 8-Br-cADPR
| Parameter | Value | Cell Type | Reference |
| Effective Concentration | 20 µM - 100 µM | Myometrial smooth muscle cells, airway smooth muscle cells, pancreatic acinar cells | [8][9][10][11] |
| Pre-incubation Time | 5 minutes to 30 minutes before agonist stimulation | Myometrial smooth muscle cells, airway smooth muscle cells | [9][10] |
| Effect on [Ca²⁺]i | Attenuates agonist-induced [Ca²⁺]i responses | Porcine airway smooth muscle cells, human myometrial smooth muscle cells | [8][9] |
| Specificity | Antagonist of the cADPR receptor | General | [6] |
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging Using Fluorescent Indicators
This protocol provides a general framework for live-cell calcium imaging. Specific parameters may need to be optimized based on the cell type and experimental setup.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
8-Br-cAMP or 8-Br-cADPR stock solutions
-
Inverted fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and a sensitive camera
Experimental Workflow Diagram
Caption: General workflow for a live-cell calcium imaging experiment.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve the desired confluency for imaging.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
Dye Loading:
-
Prepare a stock solution of the calcium indicator dye (e.g., 1 mM Fluo-4 AM in DMSO).
-
Prepare the loading solution by diluting the dye stock in imaging buffer to a final concentration of 1-5 µM. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with fresh imaging buffer to remove extracellular dye.
-
Add fresh imaging buffer to the cells for the imaging experiment.
-
-
Pre-incubation with 8-Br-cADPR (for inhibition studies):
-
If investigating the inhibitory effect of 8-Br-cADPR, add it to the imaging buffer at the desired final concentration (e.g., 100 µM) and incubate for the specified time (e.g., 30 minutes) before adding the agonist.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire a baseline fluorescence recording for a few minutes to ensure a stable signal.
-
Add 8-Br-cAMP or the agonist of interest to the dish and continue recording the fluorescence changes over time. Image acquisition frequency will depend on the kinetics of the calcium response (typically every 1-5 seconds).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.
-
Protocol 2: Investigating the Effect of 8-Br-cAMP on Intracellular Calcium
Objective: To visualize and quantify the increase in [Ca²⁺]i induced by 8-Br-cAMP.
Procedure:
-
Follow steps 1-3 of the general live-cell calcium imaging protocol.
-
Place the cells on the microscope and acquire a stable baseline fluorescence for 2-3 minutes.
-
Prepare a working solution of 8-Br-cAMP in imaging buffer at 2x the desired final concentration (e.g., 2 mM for a final concentration of 1 mM).
-
Add an equal volume of the 8-Br-cAMP working solution to the cells while continuously recording.
-
Continue imaging for at least 5-10 minutes to capture the full calcium transient.
-
Analyze the data as described in the general protocol.
Protocol 3: Assessing the Inhibitory Effect of 8-Br-cADPR on Agonist-Induced Calcium Release
Objective: To determine if an agonist-induced calcium response is mediated by the cADPR pathway using 8-Br-cADPR.
Procedure:
-
Prepare two sets of cells for imaging: a control group and an 8-Br-cADPR treated group.
-
Follow steps 1-3 of the general live-cell calcium imaging protocol for both groups.
-
For the treated group, add 8-Br-cADPR to the imaging buffer to a final concentration of 100 µM and incubate for 30 minutes. The control group should be incubated with imaging buffer alone.
-
Place the cells on the microscope and acquire a stable baseline fluorescence for 2-3 minutes.
-
Add the agonist of interest to both the control and treated cells while recording.
-
Continue imaging to capture the calcium response.
-
Compare the amplitude and kinetics of the calcium transients between the control and 8-Br-cADPR treated groups to assess the degree of inhibition.
8-Br-cAMP and 8-Br-cADPR are powerful pharmacological tools for the study of intracellular calcium signaling. By acting as an agonist and antagonist of distinct calcium mobilization pathways, respectively, they enable researchers to dissect the complex interplay of second messengers that regulate a vast array of cellular processes. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of these compounds in live-cell calcium imaging experiments. Careful optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-dependent mobilization of intracellular Ca2+ stores by activation of ryanodine receptors in pancreatic beta-cells. A Ca2+ signaling system stimulated by the insulinotropic hormone glucagon-like peptide-1-(7-37) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Determining the Optimal Concentration of 8-Br-NHD+ for Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Br-NHD+ (Nicotinamide 8-Br-hypoxanthine dinucleotide) is a derivative of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It is recognized as a precursor to 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a known inhibitor of the second messenger cyclic ADP-ribose (cADPR). The cADPR signaling pathway plays a crucial role in regulating intracellular calcium release, which is integral to a multitude of cellular processes including proliferation, apoptosis, and signal transduction. Given its relationship to cADPR, 8-Br-NHD+ is a compound of interest for investigating and potentially modulating calcium-dependent cellular events.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of 8-Br-NHD+ for treating various cell lines. The protocols outlined below describe a systematic approach, beginning with initial dose-range finding studies to assess cytotoxicity, followed by functional assays to evaluate its effects on intracellular calcium mobilization and downstream signaling pathways.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described.
Table 1: Cytotoxicity of 8-Br-NHD+ on [Cell Line Name]
| Concentration of 8-Br-NHD+ (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | [Value] |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
| [Concentration 6] | [Value] | [Value] |
| [Concentration 7] | [Value] | [Value] |
| [Concentration 8] | [Value] | [Value] |
Table 2: Apoptotic Effect of 8-Br-NHD+ on [Cell Line Name]
| Concentration of 8-Br-NHD+ (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | [Value] | [Value] |
| [Concentration A] | [Value] | [Value] |
| [Concentration B] | [Value] | [Value] |
| [Concentration C] | [Value] | [Value] |
Table 3: Effect of 8-Br-NHD+ on Intracellular Calcium Mobilization in [Cell Line Name]
| Concentration of 8-Br-NHD+ (µM) | Peak [Ca2+]i (nM) or Fold Change |
| 0 (Vehicle Control) | [Value] |
| [Concentration X] | [Value] |
| [Concentration Y] | [Value] |
| [Concentration Z] | [Value] |
Experimental Protocols
A critical first step in working with a novel compound is to determine its solubility and stability in the desired cell culture medium. Preliminary experiments should be conducted to ensure the compound remains in solution and does not degrade over the course of the planned experiments.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration range of 8-Br-NHD+ that affects cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
[Cell Line of interest]
-
Complete cell culture medium
-
96-well plates
-
8-Br-NHD+ stock solution (in an appropriate solvent, e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 8-Br-NHD+ in culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1 µM to 1000 µM). Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 8-Br-NHD+.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol helps to determine if the cytotoxic effects of 8-Br-NHD+ are due to the induction of apoptosis.
Materials:
-
[Cell Line of interest]
-
6-well plates
-
8-Br-NHD+
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 8-Br-NHD+ (based on the IC50 value from the MTT assay) for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[3]
Protocol 3: Measurement of Intracellular Calcium Mobilization using Fura-2 AM
Given that 8-Br-NHD+ is a precursor to a cADPR antagonist, it is crucial to assess its impact on intracellular calcium levels.
Materials:
-
[Cell Line of interest]
-
Black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Seed cells onto black, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with different concentrations of 8-Br-NHD+ for a desired period.
-
Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between ~340 nm and ~380 nm before and after the addition of an agonist known to induce calcium release in the specific cell line.[4]
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Protocol 4: Western Blot Analysis of Downstream Signaling Pathways
To understand the mechanism of action of 8-Br-NHD+, it is beneficial to examine its effects on relevant signaling pathways, such as the MAPK/ERK pathway, which can be influenced by calcium signaling.
Materials:
-
[Cell Line of interest]
-
6-well plates
-
8-Br-NHD+
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with optimal concentrations of 8-Br-NHD+ for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Experimental workflow for determining the optimal concentration of 8-Br-NHD+.
Putative signaling pathway of 8-Br-NHD+ via inhibition of cADPR-mediated calcium release.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NHD+) and Its Related Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NHD+), a derivative of nicotinamide (B372718) adenine dinucleotide (NAD+), is a valuable tool in cellular signaling research. It acts as a precursor to 8-bromo-cyclic ADP-ribose (8-Br-cADPR), an inhibitor of cyclic ADP-ribose (cADPR) mediated calcium signaling.[1] The purity of 8-Br-NHD+ is critical for obtaining accurate and reproducible results in downstream applications. This document provides a detailed application note and protocol for the purification of 8-Br-NHD+ and its potential related products using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established principles for the purification of NAD+ and other nucleotide analogs.[2]
Data Presentation
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1 M Potassium Phosphate (B84403), pH 6.0 |
| Mobile Phase B | 0.1 M Potassium Phosphate, pH 6.0, with 50% Acetonitrile |
| Detection Wavelength | 260 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Table 2: Illustrative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 25 | 80 | 20 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Note: This gradient is a starting point and may require optimization based on the specific separation needs.
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (0.1 M Potassium Phosphate, pH 6.0): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a final concentration of 0.1 M. Adjust the pH to 6.0 using phosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (0.1 M Potassium Phosphate, pH 6.0, with 50% Acetonitrile): Prepare 0.1 M potassium phosphate buffer (pH 6.0) as described for Mobile Phase A. Mix equal volumes of the buffer and HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.
Sample Preparation
-
Dissolve the crude 8-Br-NHD+ sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Purification Procedure
-
Equilibrate the HPLC system and the C18 column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Set the detection wavelength to 260 nm.
-
Inject 20 µL of the prepared sample onto the column.
-
Run the gradient elution program as detailed in Table 2.
-
Monitor the chromatogram in real-time. The peak corresponding to 8-Br-NHD+ should be collected. The retention time will need to be determined empirically.
-
Collect the fractions containing the purified 8-Br-NHD+.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.
-
Pool the pure fractions and lyophilize or use other suitable methods to remove the solvent.
Identification of Related Products
Potential related products in a synthesis of 8-Br-NHD+ could include unreacted starting materials, degradation products, or isomers. These would likely appear as separate peaks in the chromatogram. Characterization of these products would require further analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Signaling Pathway of 8-Br-NHD+
References
Application Notes and Protocols for Enzyme Kinetics Studies Using 8-Br-NHD+ as a Substrate
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Product: 8-Br-NHD⁺ (Nicotinamide 8-Br-hypoxanthine dinucleotide) CAS Number: 477782-33-5
Description: 8-Br-NHD⁺ is a synthetic analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺), where the adenine moiety is replaced by 8-bromohypoxanthine. This modification makes it a valuable tool for probing the active sites of NAD⁺-dependent enzymes. It is known to act as a substrate, competitive inhibitor, or modulator for enzymes that interact with β-NAD⁺[1][2][3]. A key application of 8-Br-NHD⁺ is its use as a precursor in the enzymatic synthesis of 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a well-characterized antagonist of cyclic ADP-ribose (cADPR)-mediated intracellular calcium signaling[1][2][3][4][5].
Primary Applications:
-
Substrate for ADP-ribosyl Cyclases: 8-Br-NHD⁺ has been identified as a substrate for ADP-ribosyl cyclase from Aplysia californica. The enzyme catalyzes the cyclization of 8-Br-NHD⁺ to form 8-Br-cADPR[4]. This allows for detailed kinetic studies of the cyclase and related enzymes.
-
Investigation of Calcium Signaling Pathways: The enzymatic product, 8-Br-cADPR, is a membrane-permeant antagonist of cADPR-gated calcium channels (Ryanodine Receptors)[4][5]. Therefore, 8-Br-NHD⁺ can be used in cellular systems expressing ADP-ribosyl cyclase to generate this antagonist in situ and study the physiological roles of cADPR-mediated Ca²⁺ release.
-
Enzyme Inhibition and Specificity Studies: As an NAD⁺ analog, 8-Br-NHD⁺ can be employed to investigate the substrate specificity and inhibition mechanisms of various NAD⁺-consuming enzymes, such as sirtuins and PARPs, particularly those sensitive to modifications at the 8-position of the purine (B94841) ring[6].
II. Data Presentation
Quantitative kinetic data for enzyme-substrate interactions are crucial for comparative analysis. Below is a template for summarizing such data for 8-Br-NHD⁺.
Note on Data Availability: As of late 2025, specific Michaelis-Menten constants (Kₘ, Vₘₐₓ, k꜀ₐₜ) for 8-Br-NHD⁺ as a substrate for specific enzymes are not extensively detailed in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values.
Table 1: Template for Kinetic Parameters of Enzymes with 8-Br-NHD⁺ as a Substrate
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Aplysia ADP-ribosyl Cyclase | 8-Br-NHD⁺ | TBD | TBD | TBD | TBD |
| Mammalian CD38 | 8-Br-NHD⁺ | TBD | TBD | TBD | TBD |
| User-defined Enzyme | 8-Br-NHD⁺ | TBD | TBD | TBD | TBD |
| Aplysia ADP-ribosyl Cyclase | NAD⁺ (for comparison) | Value | Value | Value | Value |
TBD: To Be Determined by experimentation.
III. Experimental Protocols
The following protocols provide detailed methodologies for conducting enzyme kinetic studies with 8-Br-NHD⁺.
Protocol 1: Continuous Spectrophotometric Assay for ADP-ribosyl Cyclase Activity
This protocol is designed to determine the kinetic parameters of ADP-ribosyl cyclase using 8-Br-NHD⁺ as a substrate. The assay monitors the production of nicotinamide, which is coupled to the oxidation of NADH by alcohol dehydrogenase (ADH), resulting in a decrease in absorbance at 340 nm.
Materials:
-
8-Br-NHD⁺
-
Purified Aplysia ADP-ribosyl cyclase or other relevant cyclase (e.g., human CD38)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4
-
Coupling Enzyme System:
-
Yeast Alcohol Dehydrogenase (ADH)
-
Ethanol (final concentration ~1%)
-
NADH (initial concentration 150-200 µM)
-
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 8-Br-NHD⁺ in the Reaction Buffer. Determine its precise concentration by UV-Vis spectroscopy.
-
Prepare a stock solution of the purified ADP-ribosyl cyclase.
-
Prepare the Coupling Enzyme System in the Reaction Buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the Reaction Buffer, the Coupling Enzyme System, and varying concentrations of 8-Br-NHD⁺. A typical concentration range to test would be 0.1 to 10 times the expected Kₘ.
-
Include control reactions: a blank (no enzyme) and a control with no substrate.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the plate at the desired reaction temperature (e.g., 37°C).
-
Initiate the reactions by adding a fixed amount of ADP-ribosyl cyclase.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear phase of the reaction for each substrate concentration using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the concentration of 8-Br-NHD⁺.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.
-
Calculate k꜀ₐₜ from Vₘₐₓ and the enzyme concentration.
-
Protocol 2: HPLC-Based Assay for Monitoring 8-Br-NHD⁺ Conversion
This protocol allows for the direct monitoring of the consumption of 8-Br-NHD⁺ and the formation of its product, 8-Br-cADPR, providing a direct measurement of enzyme activity.
Materials:
-
8-Br-NHD⁺
-
Purified ADP-ribosyl cyclase
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: e.g., 1 M perchloric acid
-
Neutralization Solution: e.g., 2 M K₂CO₃
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Enzymatic Reaction:
-
Set up reactions containing the Reaction Buffer, a fixed concentration of ADP-ribosyl cyclase, and varying concentrations of 8-Br-NHD⁺.
-
Incubate the reactions at the desired temperature.
-
At specific time points, withdraw aliquots and stop the reaction by adding the Quenching Solution.
-
Neutralize the samples with the Neutralization Solution and centrifuge to remove precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate (8-Br-NHD⁺) and product (8-Br-cADPR) using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to standard curves of known concentrations of 8-Br-NHD⁺ and 8-Br-cADPR.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described in Protocol 1.
-
IV. Visualizations
Diagram 1: Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining the kinetic parameters of an enzyme with 8-Br-NHD⁺.
Diagram 2: Signaling Pathway Context
Caption: Role of 8-Br-NHD⁺ as a precursor to an inhibitor of Ca²⁺ signaling.
References
- 1. Unifying mechanism for Aplysia ADP-ribosyl cyclase and CD38/NAD(+) glycohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural determinants for N1/N7 cyclization of nicotinamide hypoxanthine 5'-dinucleotide (NHD+) derivatives by ADP-ribosyl cyclase from aplysia californica: Ca2+-mobilizing activity of 8-substituted cyclic inosine 5'-diphosphoribose analogues in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of 8-Br-NHD+ Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling.[1][2][3][4][5][6] Analogs of NAD+, such as 8-bromo-nicotinamide adenine dinucleotide (8-Br-NHD+) derivatives, are valuable tools for studying NAD+-dependent pathways and as potential therapeutic agents. A key determinant of their biological activity is their ability to cross the cell membrane and reach their intracellular targets. These application notes provide a comprehensive guide to assessing the cell permeability of novel 8-Br-NHD+ derivatives using established in vitro models.
The protocols detailed below describe two widely used methods for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8] PAMPA serves as a high-throughput initial screen for passive diffusion, while the Caco-2 assay provides a more complex model that can account for both passive and active transport mechanisms across an intestinal epithelial barrier model.[8][9]
Data Presentation: Permeability of 8-Br-NHD+ Derivatives
The following table summarizes hypothetical permeability data for a series of 8-Br-NHD+ derivatives, as would be generated using the protocols described herein. This data allows for direct comparison of the compounds' ability to permeate biological barriers.
| Compound ID | Modification | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) A to B | Caco-2 (Papp, 10⁻⁶ cm/s) B to A | Efflux Ratio (B-A/A-B) |
| 8-Br-NHD+ | None | 0.5 | 0.3 | 0.6 | 2.0 |
| Derivative 1 | C2'-Ester | 2.1 | 1.5 | 1.6 | 1.1 |
| Derivative 2 | C8-Phenyl | 1.2 | 0.8 | 1.5 | 1.9 |
| Derivative 3 | N6-Benzyl | 3.5 | 2.8 | 2.9 | 1.0 |
| Verapamil (Control) | - | >10 | 1.2 | 8.4 | 7.0 |
| Atenolol (Control) | - | <1 | 0.2 | 0.4 | 2.0 |
Note: Data presented are hypothetical and for illustrative purposes only. Papp = Apparent Permeability Coefficient. A to B = Apical to Basolateral. B to A = Basolateral to Apical. The efflux ratio helps identify compounds that may be substrates for efflux transporters.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across an artificial lipid membrane.[7][9]
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 10% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
8-Br-NHD+ derivatives and control compounds
-
DMSO
-
UV/Vis microplate reader or LC-MS/MS system
Protocol:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the 8-Br-NHD+ derivatives and control compounds in DMSO.
-
Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤1%).
-
Coating the Filter Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the 96-well filter (donor) plate. Allow the solvent to evaporate completely.
-
Preparing the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assembling the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Loading the Donor Plate: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 16-18 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp can be calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]_acceptor = Concentration of drug in the acceptor well
-
[Drug]_equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][10][11]
Materials:
-
Caco-2 cells
-
24-well Transwell inserts and plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
8-Br-NHD+ derivatives and control compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm².[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the 8-Br-NHD+ derivatives and control compounds in transport buffer (HBSS) at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the dosing solution to the apical (upper) chamber and 1.2 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Sample Analysis: Analyze the concentration of the compounds in all collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp is calculated using the formula:
Where:
-
dQ/dt = The steady-state rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
The efflux ratio is calculated as:
-
Visualization of Relevant Pathways and Workflows
NAD+ Biosynthesis and Signaling Pathways
The following diagram illustrates the major pathways for NAD+ biosynthesis, which is the context for the action of 8-Br-NHD+ derivatives. These derivatives likely interact with enzymes in these pathways or act as analogs in NAD+-dependent signaling.
Caption: Major NAD+ biosynthesis and consumption pathways in mammalian cells.
Experimental Workflow for Permeability Assessment
The diagram below outlines the sequential workflow for assessing the cell permeability of 8-Br-NHD+ derivatives, from initial screening to more detailed analysis.
Caption: Tiered workflow for assessing the permeability of 8-Br-NHD+ derivatives.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application of 8-Br-NHD+ in studying ryanodine receptor channels.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in a variety of cell types, including neurons and muscle cells. These large-conductance channels are located on the membrane of the sarcoplasmic and endoplasmic reticulum and are responsible for the release of stored calcium into the cytoplasm, a process fundamental to excitation-contraction coupling in muscle. There are three main isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (expressed more widely, including in the brain). The activity of RyR channels is modulated by a host of endogenous and exogenous molecules, making them a key target for pharmacological research and drug development.
This document provides detailed application notes and protocols for the use of 8-Br-NHD+ in the study of ryanodine receptor channels. While "8-Br-NHD+" is not a commonly cited compound, based on its nomenclature, it is presumed to be a potent 8-bromo-adenosine derivative, likely functioning as a modulator of RyR channels. For the purposes of these notes, we will draw upon the well-characterized actions of a similar and relevant compound, 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR) , which is known to be an antagonist of cADPR-induced Ca2+ release via ryanodine receptors. These protocols and data can be adapted for the investigation of 8-Br-NHD+ and other novel adenosine-based modulators of RyR channels.
Mechanism of Action
8-bromo-adenosine derivatives, such as 8-Br-cADPR, typically function as competitive antagonists at the binding site of their parent molecule on or near the RyR channel complex. Cyclic ADP-ribose (cADPR) is an endogenous second messenger that sensitizes RyR channels to calcium, thereby promoting calcium-induced calcium release (CICR). 8-Br-cADPR competitively inhibits the action of cADPR, leading to a reduction in RyR channel open probability and a decrease in intracellular calcium release. The inhibitory effect of 8-Br-cADPR has been observed to be more potent on RyR2 and RyR3 isoforms compared to RyR1, which appears to be less sensitive to cADPR modulation.[1]
The signaling pathway for cADPR-mediated calcium release via RyR channels, and the antagonistic action of 8-Br-cADPR, is illustrated below.
Caption: cADPR-mediated activation of RyR channels and its inhibition by 8-Br-cADPR.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of 8-Br-cADPR on cADPR-induced calcium release, which can serve as a reference for characterizing the potency of 8-Br-NHD+.
| Compound | Target/System | Assay | Parameter | Value | Reference |
| 8-Br-cADPR | cADPR-induced Ca²⁺ release | Calcium imaging in oocytes | IC₅₀ | 1.7 µM | [2] |
| 8-amino-cADPR | cADPR-induced Ca²⁺ release | Calcium imaging in oocytes | IC₅₀ | ~0.01 µM | [2] |
Experimental Protocols
Protocol 1: Calcium Imaging in Digitonin-Permeabilized Cells
This protocol allows for the direct introduction of 8-Br-NHD+ into the cytoplasm to study its effect on intracellular calcium release from sarcoplasmic/endoplasmic reticulum stores.
Workflow for Calcium Imaging in Permeabilized Cells:
Caption: Experimental workflow for assessing the effect of 8-Br-NHD+ on Ca²⁺ release in permeabilized cells.
Materials:
-
Cultured cells expressing ryanodine receptors (e.g., primary cardiomyocytes, skeletal myotubes, or a suitable cell line).
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO).
-
Permeabilization buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM Tris-HCl, pH 7.2).
-
Intracellular-like medium (e.g., containing ATP and an ATP-regenerating system).
-
8-Br-NHD+ stock solution.
-
Agonist for inducing Ca²⁺ release (e.g., cADPR, caffeine).
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and grow to the desired confluency.
-
Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Washing: Wash the cells twice with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Permeabilization:
-
Prepare a working solution of digitonin in the permeabilization buffer. The optimal concentration needs to be determined empirically for each cell type but is typically in the range of 10-50 µg/mL.
-
Incubate the cells with the digitonin solution for a short period (e.g., 5-10 minutes) at room temperature. Monitor permeabilization using a viability dye like Trypan Blue.
-
-
Incubation with 8-Br-NHD+:
-
Replace the permeabilization solution with the intracellular-like medium.
-
Add the desired concentration of 8-Br-NHD+ to the cells and incubate for a predetermined time to allow for its effect.
-
-
Calcium Release Measurement:
-
Place the cells on the fluorescence imaging setup.
-
Establish a baseline fluorescence reading.
-
Add the RyR agonist (e.g., cADPR or caffeine) to induce calcium release.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence signal.
-
Compare the amplitude and kinetics of the calcium transient in the presence and absence of 8-Br-NHD+ to determine its inhibitory effect.
-
Protocol 2: Single-Channel Recording of Ryanodine Receptors in Planar Lipid Bilayers
This technique allows for the direct measurement of the activity of individual RyR channels and the effect of 8-Br-NHD+ on their gating properties.
Workflow for Single-Channel Recording:
Caption: Workflow for single-channel analysis of RyR modulation by 8-Br-NHD+.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles containing RyRs or purified RyR protein.
-
Phospholipids (B1166683) for bilayer formation (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine).
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a partition with a small aperture.
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Symmetrical buffer solution for both chambers (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).
-
Solutions for modulating channel activity (e.g., CaCl₂, ATP, caffeine).
-
8-Br-NHD+ stock solution.
Procedure:
-
Bilayer Formation:
-
"Paint" a solution of phospholipids in an organic solvent (e.g., n-decane) across the aperture in the partition separating the two chambers.
-
Monitor the capacitance of the membrane until a stable bilayer is formed.
-
-
RyR Incorporation:
-
Add SR vesicles or purified RyR to the cis (cytosolic) chamber.
-
Fusion of the vesicles with the bilayer, incorporating the RyR channels, is facilitated by adding a salt gradient (e.g., making the cis chamber hyperosmotic).
-
-
Baseline Recording:
-
Establish a baseline recording of single-channel activity in the presence of known activators (e.g., µM Ca²⁺ and mM ATP) in the cis chamber.
-
Record channel openings and closings at a fixed holding potential.
-
-
Application of 8-Br-NHD+:
-
Add the desired concentration of 8-Br-NHD+ to the cis chamber.
-
Allow sufficient time for the compound to equilibrate and interact with the RyR channels.
-
-
Post-treatment Recording:
-
Record single-channel activity in the presence of 8-Br-NHD+.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time.
-
Compare these parameters before and after the addition of 8-Br-NHD+ to quantify its effect on RyR channel gating.
-
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure that 8-Br-NHD+ is fully dissolved in the appropriate solvent and is stable under the experimental conditions.
-
Optimal Digitonin Concentration: The concentration of digitonin for cell permeabilization is critical. Too low a concentration will result in incomplete permeabilization, while too high a concentration can damage organellar membranes. It is essential to titrate the digitonin concentration for each cell type.
-
Specificity of Effects: When using cellular systems, consider potential off-target effects of 8-Br-NHD+. Control experiments, such as using cells lacking the target RyR isoform, can help to confirm specificity.
-
Single-Channel Recording Conditions: The activity of RyR channels is highly sensitive to the concentrations of Ca²⁺, Mg²⁺, and ATP. Maintain stable and well-defined ionic conditions during single-channel recordings to obtain reproducible results.
By following these detailed protocols and considering the provided data, researchers can effectively utilize 8-Br-NHD+ and other novel adenosine derivatives to investigate the intricate mechanisms of ryanodine receptor channel modulation, contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Functional properties of the ryanodine receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 2. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 8-substituted cADPR Analog-Induced Calcium Release
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure intracellular calcium release induced by 8-substituted cyclic ADP-ribose (cADPR) analogs, such as 8-Br-NHD⁺ (8-Bromo-nicotinamide-hypoxanthine dinucleotide), a potent agonist of the cADPR signaling pathway.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis.[1][2] Dysregulation of Ca²⁺ signaling is implicated in numerous diseases.[3] One of the key signaling pathways for intracellular Ca²⁺ release from the endoplasmic reticulum involves cyclic ADP-ribose (cADPR) and its receptor, the ryanodine (B192298) receptor (RyR).[4][5][6] Extracellular stimuli can lead to the synthesis of cADPR from NAD⁺ by the ectoenzyme CD38.[6][7] cADPR then binds to RyRs, triggering the release of Ca²⁺ from intracellular stores.[1][4]
8-substituted cADPR analogs, such as 8-Br-NHD⁺, are powerful tools for studying this pathway as they can act as potent agonists, directly inducing Ca²⁺ release. This protocol details a robust method for measuring this induced calcium release using fluorescent calcium indicators.
Signaling Pathway
The signaling cascade initiated by an 8-substituted cADPR analog like 8-Br-NHD⁺ involves its entry into the cell and direct binding to ryanodine receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Experimental Workflow
The overall experimental workflow involves cell preparation, loading with a calcium-sensitive fluorescent dye, stimulation with the 8-substituted cADPR analog, and measurement of the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Notes |
| Cell Line (e.g., HEK293, CHO) | ATCC | Varies | Choose a cell line known to express ryanodine receptors. |
| 8-Br-NHD⁺ | (Specify Supplier) | (Specify Catalog #) | Prepare stock solution in sterile water or appropriate buffer. |
| Fura-2 AM | Thermo Fisher Scientific | F1221 | Ratiometric calcium indicator.[8] |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Used to aid in dye loading. |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | Used as the assay buffer. |
| Ionomycin (B1663694) | Sigma-Aldrich | I9657 | Calcium ionophore used as a positive control.[9] |
| EGTA | Sigma-Aldrich | E3889 | Calcium chelator used as a negative control.[9] |
| 96-well black, clear-bottom plates | Corning | 3603 | For fluorescence measurements. |
Equipment
| Equipment | Manufacturer | Model |
| Fluorescence Microplate Reader | (e.g., Tecan, BMG LABTECH) | (e.g., Infinite M200) |
| CO₂ Incubator | (e.g., Thermo Fisher Scientific) | (e.g., Heracell VIOS) |
| Centrifuge | (e.g., Eppendorf) | (e.g., 5810 R) |
| Pipettes | (e.g., Gilson) | Pipetman series |
Experimental Protocol
This protocol is optimized for a 96-well plate format using a fluorescence plate reader.
1. Cell Preparation
-
One day prior to the experiment, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading
-
Prepare a Fura-2 AM loading solution. For a final concentration of 5 µM Fura-2 AM, mix 5 µL of 1 mM Fura-2 AM stock with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS.
-
Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
3. Washing
-
After incubation, gently aspirate the loading solution from each well.
-
Wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
Incubate the plate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[8]
4. Calcium Measurement
-
Set up the fluorescence plate reader to measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm.[8]
-
Record the baseline fluorescence ratio (340/380 nm) for 1-2 minutes.
-
Using the plate reader's injector, add 20 µL of the 8-Br-NHD⁺ solution to achieve the desired final concentration.
-
Immediately after injection, continue to record the fluorescence ratio for an additional 5-10 minutes to capture the calcium release transient.
-
Controls:
-
Positive Control: At the end of the experiment, add ionomycin (final concentration 1-5 µM) to determine the maximum fluorescence ratio (Rₘₐₓ).
-
Negative Control: In separate wells, after determining Rₘₐₓ, add EGTA (final concentration 10 mM) to chelate the calcium and determine the minimum fluorescence ratio (Rₘᵢₙ).
-
Data Presentation and Analysis
The change in intracellular calcium concentration is proportional to the ratio of Fura-2 fluorescence intensities at the two excitation wavelengths.
1. Data Normalization
Normalize the fluorescence ratio data to the baseline reading for each well to account for variations in cell number and dye loading.
2. Quantitative Analysis
The intracellular free calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₑ₂)
Where:
-
[Ca²⁺]ᵢ is the intracellular free calcium concentration.
-
Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the experimental fluorescence ratio (340/380).
-
Rₘᵢₙ is the minimum fluorescence ratio (in the presence of EGTA).
-
Rₘₐₓ is the maximum fluorescence ratio (in the presence of ionomycin).
-
S𝒻₂ / Sₑ₂ is the ratio of fluorescence intensities at 380 nm for free and bound Fura-2, respectively.
3. Data Summary Table
Summarize the key quantitative data in a table for easy comparison.
| Treatment | Peak [Ca²⁺]ᵢ (nM) | Time to Peak (s) | Area Under the Curve (AUC) |
| Vehicle Control | |||
| 8-Br-NHD⁺ (Dose 1) | |||
| 8-Br-NHD⁺ (Dose 2) | |||
| 8-Br-NHD⁺ + Antagonist |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading- Low cell number | - Increase dye concentration or incubation time.- Ensure an adequate number of cells are seeded. |
| High background fluorescence | - Incomplete washing- Cell death | - Ensure thorough washing after dye loading.- Check cell viability before and after the experiment. |
| No response to 8-Br-NHD⁺ | - Cells do not express functional RyRs- Inactive compound | - Use a positive control (e.g., caffeine) known to activate RyRs.- Verify the activity of the 8-Br-NHD⁺ stock. |
| Variable results between wells | - Uneven cell seeding- Inconsistent dye loading | - Ensure a homogenous cell suspension when seeding.- Mix the dye loading solution thoroughly and ensure equal volumes are added to each well. |
References
- 1. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 4. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
Application Notes and Protocols for In Vitro Reconstitution Assays with 8-Br-NHD+ and Purified Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), and its more commonly studied analog 8-Bromo-cyclic ADP-ribose (8-Br-cADPR), are pivotal pharmacological tools for investigating the cyclic ADP-ribose (cADPR) signaling pathway. This pathway is integral to the regulation of intracellular calcium ([Ca2+]) levels, which in turn governs a multitude of cellular processes. The key enzyme in this pathway is CD38, a bifunctional ectoenzyme that synthesizes cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) through its ADP-ribosyl cyclase activity and also hydrolyzes cADPR.[1][2] Downstream of cADPR are effector proteins such as the ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, which release Ca2+ into the cytoplasm. Another important protein in this signaling network is the transient receptor potential melastatin 2 (TRPM2) channel, a Ca2+-permeable non-selective cation channel that can be modulated by molecules structurally related to cADPR.[3]
In vitro reconstitution assays utilizing purified enzymes and 8-Br-NHD+ or its analogs are essential for dissecting the molecular mechanisms of the cADPR pathway, screening for novel therapeutic agents, and characterizing the kinetics of enzyme inhibition or channel modulation. These assays provide a controlled environment to study direct molecular interactions, devoid of the complexities of a cellular system.
Applications
-
Enzyme Kinetics and Inhibition Studies: In vitro assays with purified CD38 are employed to determine the kinetic parameters of the ADP-ribosyl cyclase activity and to screen for and characterize inhibitors.[4] 8-Br-cADPR is often used as a competitive antagonist in these assays to probe the active site of the enzyme.[2]
-
Ion Channel Modulation: Reconstituted systems with purified TRPM2 channels are used to investigate the direct effects of 8-Br-cADPR on channel gating and ion permeability. This is crucial for understanding its role in Ca2+ homeostasis and its potential as a therapeutic target.
-
High-Throughput Screening (HTS): The fluorescence-based assays described below are readily adaptable for HTS of compound libraries to identify novel modulators of CD38 activity for drug discovery programs.[5]
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 8-Br-NHD+ and related compounds, researchers can use these in vitro assays to establish SAR, guiding the design of more potent and selective inhibitors or activators.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of 8-Br-cADPR and related compounds with purified enzymes of the cADPR pathway.
| Compound | Enzyme/Protein | Assay Type | Parameter | Value | Reference |
| 8-Br-cADPR | Purified Human CD38 | Cyclase Activity Assay | IC50 | Data not available in searched literature | N/A |
| Compound 12 (a selective inhibitor) | Purified Human CD38 | Cyclase Activity Assay | IC50 | 20.8 µM | [4] |
| Compound 1 (a selective inhibitor) | Purified Human CD38 | Hydrolase Activity Assay | IC50 | 4.0 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Reconstitution Assay for Purified CD38 Cyclase Activity
This protocol describes a fluorescence-based assay to measure the ADP-ribosyl cyclase activity of purified recombinant human CD38 and to assess the inhibitory potential of compounds like 8-Br-cADPR. The assay utilizes nicotinamide guanine (B1146940) dinucleotide (NGD+) as a substrate, which is converted by the cyclase activity of CD38 into the fluorescent product cyclic GDP-ribose (cGDPR).[6][7]
Materials:
-
Purified Recombinant Human CD38 enzyme (soluble form)[8][9][10]
-
CD38 Cyclase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
NGD+ (substrate) solution (e.g., 1 mM stock in assay buffer)
-
8-Br-cADPR (or other test inhibitors) stock solution (e.g., 10 mM in DMSO)
-
96-well, black, low-binding microtiter plate[5]
-
Fluorimeter capable of excitation at 300 nm and emission at 410 nm[5]
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of 8-Br-cADPR or other test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Prepare a working solution of purified recombinant human CD38 in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[10]
-
Prepare a working solution of NGD+ in the assay buffer. The final concentration in the assay is typically around 100 µM.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
50 µL of CD38 Cyclase Assay Buffer (for blank wells) or the appropriate dilution of 8-Br-cADPR/test compound.
-
25 µL of the purified CD38 enzyme solution.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the NGD+ substrate solution to each well.
-
Mix the contents of the wells thoroughly.
-
-
Measurement of Fluorescence:
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorimeter.
-
Measure the fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial rate of the reaction (the linear portion of the fluorescence versus time plot).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Purification of Recombinant Human CD38
A soluble, enzymatically active form of human CD38 can be expressed in and purified from E. coli or Pichia pastoris.[8][11] This protocol provides a general workflow for its purification.
Materials:
-
Expression system (E. coli or Pichia pastoris) harboring the expression vector for soluble human CD38 (e.g., with an N-terminal truncation and a purification tag like His-tag).[8][9]
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).
-
Affinity Chromatography Resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash Buffer (e.g., Lysis Buffer with 20 mM imidazole).
-
Elution Buffer (e.g., Lysis Buffer with 250 mM imidazole).
-
Dialysis Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Expression and Cell Lysis:
-
Induce the expression of the recombinant CD38 in the chosen expression system.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto the equilibrated affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the bound CD38 protein with Elution Buffer.
-
-
Dialysis and Concentration:
-
Dialyze the eluted fractions against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
-
-
Purity Assessment and Storage:
-
Assess the purity of the recombinant CD38 by SDS-PAGE and confirm its identity by Western blotting.
-
Determine the protein concentration.
-
Aliquot the purified enzyme and store at -80°C.
-
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of CD38 hydrolase and cyclase activity as an approach to immunostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cd38/Adp-Ribosyl Cyclase: A New Role in the Regulation of Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional expression of soluble forms of human CD38 in Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.abclonal.com [static.abclonal.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Solubility issues with 8-Br-NHD+ in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-Br-NHD+ (8-bromo-nicotinamide adenine (B156593) dinucleotide) in aqueous buffers.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving 8-Br-NHD+ or maintaining its stability in solution. This guide provides a systematic approach to troubleshoot these common issues.
Problem: 8-Br-NHD+ fails to dissolve completely in an aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility at Experimental Concentration | 1. Reduce the final concentration of 8-Br-NHD+. 2. Prepare a higher concentration stock solution in a suitable solvent (e.g., water or DMSO) and dilute it to the final experimental concentration in the aqueous buffer. | The compound dissolves completely at the lower concentration. |
| Inappropriate Buffer pH | 1. Measure the pH of the buffer. 2. Adjust the pH to a neutral or slightly acidic range (pH 6.0-7.4), as NAD+ and its analogs are generally more stable in this range.[1][2] | Improved solubility and stability of the compound. |
| Low Temperature of the Buffer | 1. Gently warm the buffer to room temperature or 37°C. 2. Avoid excessive heat, as it can lead to degradation.[2][3] | Increased rate of dissolution. |
| Insufficient Mixing | 1. Vortex the solution for 1-2 minutes. 2. If necessary, sonicate the solution in a water bath for short intervals. | Complete dissolution of the compound. |
| Compound Degradation | 1. Use a fresh vial of 8-Br-NHD+. 2. Store the compound as a dry solid at -20°C or lower, protected from light and moisture.[1][2] | The fresh compound dissolves as expected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 8-Br-NHD+?
A1: The sodium salt of 8-bromo NAD+ is soluble in water.[4] For preparing a high-concentration stock solution, sterile, nuclease-free water is recommended. For cellular assays where water may not be the ideal vehicle, dimethyl sulfoxide (B87167) (DMSO) can be used as an alternative solvent for initial solubilization before further dilution in the appropriate aqueous buffer.
Q2: What is the optimal pH range for working with 8-Br-NHD+ in aqueous buffers?
A2: Based on the stability of the parent molecule, NAD+, neutral or slightly acidic solutions (pH 6.0-7.4) are recommended to minimize degradation.[1][2] Alkaline solutions, especially in the presence of phosphate (B84403), should be avoided as they can accelerate the degradation of the nicotinamide (B372718) riboside linkage.[2]
Q3: How should I store solutions of 8-Br-NHD+?
A3: For short-term storage (up to one week), aqueous solutions of NAD+ are stable at 4°C when maintained at a neutral pH.[1] For long-term storage, it is advisable to prepare single-use aliquots of the stock solution and store them at -80°C to prevent repeated freeze-thaw cycles.
Q4: Can I heat the solution to aid in dissolving 8-Br-NHD+?
A4: Gentle warming to room temperature or 37°C can aid in dissolution. However, prolonged or excessive heating should be avoided as NAD+ and its analogs are susceptible to thermal degradation.[2][3]
Q5: My 8-Br-NHD+ solution has a slight yellow tint. Is it still usable?
A5: A slight yellow tint may indicate some degradation. While it might still be usable for some applications, it is recommended to use a freshly prepared, colorless solution for quantitative and sensitive experiments to ensure the accuracy of the results.
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility | Recommended pH | Storage Temperature |
| 8-bromo NAD+ (sodium salt) | Water | Soluble[4] | Not Specified | Solid: -80°C[4] |
| β-Nicotinamide adenine dinucleotide (NAD+) | Water | 50 mg/mL[2] | Neutral to slightly acidic (pH 6-7.4)[1][2] | Solution (short-term): 4°C[1] Solution (long-term): -80°C |
| β-Nicotinamide adenine dinucleotide (NAD+) | PBS (pH 7.2) | approx. 10 mg/mL | 7.2 | 4°C (for up to one week)[1] |
| β-Nicotinamide adenine dinucleotide (NAD+) | Tris Buffer | More stable than in phosphate or HEPES buffers[5] | Slightly alkaline (e.g., pH 8.5) may be suitable for stability in Tris[5] | 4°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 8-Br-NHD+
-
Materials:
-
8-Br-NHD+ (sodium salt)
-
Sterile, nuclease-free water
-
Vortex mixer
-
(Optional) Sonicator
-
-
Procedure:
-
Allow the vial of 8-Br-NHD+ to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of 8-Br-NHD+ for the desired volume and concentration (Formula Weight of 8-bromo NAD+ sodium salt is approximately 764.3 g/mol ).
-
Add the calculated amount of sterile, nuclease-free water to the vial.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for short intervals (e.g., 30 seconds) until the solution is clear.
-
Store the stock solution in single-use aliquots at -80°C.
-
Protocol 2: Sirtuin Deacetylation Assay
This protocol is adapted from general sirtuin activity assays and can be used to assess the effect of 8-Br-NHD+ on sirtuin activity.
-
Materials:
-
Recombinant Sirtuin enzyme (e.g., SIRT1)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
NAD+ (as a positive control)
-
8-Br-NHD+ (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of 8-Br-NHD+ and NAD+ in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the fluorogenic acetylated peptide substrate, and either 8-Br-NHD+ or NAD+.
-
Initiate the reaction by adding the recombinant Sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for a further 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Compare the activity in the presence of 8-Br-NHD+ to that with NAD+ to determine its effect on sirtuin activity.
-
Signaling Pathways and Experimental Workflows
CD38-Mediated Conversion of 8-Br-NHD+ and Downstream Effects
8-Br-NHD+ acts as a prodrug that is enzymatically converted by the ectoenzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[4] 8-Br-cADPR is an antagonist of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. By inhibiting cADPR-mediated calcium release, 8-Br-NHD+ can modulate various calcium-dependent cellular processes.
Caption: CD38 converts 8-Br-NHD+ to 8-Br-cADPR, inhibiting Ca2+ release.
Extracellular NAD+ and the ART2-P2X7 Signaling Pathway
Extracellular NAD+ can be utilized by the ADP-ribosyltransferase ART2 to ADP-ribosylate and activate the P2X7 receptor, a ligand-gated ion channel.[6][7][8] This activation leads to calcium influx and downstream signaling, which can include the induction of apoptosis in T-cells. As 8-Br-NHD+ is converted to a cADPR antagonist, it would not directly interact with this pathway in the same manner as NAD+. However, by modulating intracellular calcium signaling, it could indirectly influence the cellular responses to P2X7 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. caymanchem.com [caymanchem.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Differential regulation of P2X7 receptor activation by extracellular NAD and ecto-ARTs in murine macrophages and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular NAD+ shapes the Foxp3+ regulatory T cell compartment through the ART2–P2X7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular NAD+ shapes the Foxp3+ regulatory T cell compartment through the ART2-P2X7 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing the degradation of 8-Br-NHD+ in experimental solutions.
Technical Support Center: 8-Bromo-NAD+ (8-Br-NHD+)
Welcome to the technical support center for 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (assumed from the user query "8-Br-NHD+"). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 8-Bromo-NAD+ in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is 8-Bromo-NAD+ and what is its primary mechanism of action in cellular systems?
8-Bromo-NAD+ is a prodrug form of 8-bromo-cyclic ADP-ribose (8-Br-cADPR), an inhibitor of cyclic ADP-ribose (cADPR). In experimental settings, 8-Bromo-NAD+ is converted by the ectoenzyme CD38 into its active form, 8-Br-cADPR.[1] This active metabolite then acts as an antagonist of cADPR-mediated calcium signaling. It has been utilized in research to prevent increases in intracellular calcium levels and to study its effects on processes like chemotaxis and inflammation.[1]
Q2: What are the primary factors that can cause the degradation of 8-Bromo-NAD+ in my experimental solutions?
While specific degradation pathways for 8-Bromo-NAD+ are not extensively documented, its degradation can be inferred from the behavior of its parent molecule, NAD+. The primary factors contributing to degradation are:
-
Enzymatic Degradation: 8-Bromo-NAD+ is a known substrate for the enzyme CD38, which converts it to 8-Br-cADPR.[1] Other NAD+-consuming enzymes, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, could also potentially contribute to its degradation, although this is less documented.[2][3]
-
Chemical Instability: Like NAD+, 8-Bromo-NAD+ is susceptible to degradation in aqueous solutions. This can be accelerated by:
Q3: How should I store 8-Bromo-NAD+ to ensure its long-term stability?
For long-term storage, 8-Bromo-NAD+ should be stored as a solid at -80°C, where it is stable for at least two years.[1] It is also recommended to store it desiccated, as NAD+ and its derivatives are often hygroscopic.[4]
Q4: Can I pre-dissolve 8-Bromo-NAD+ and store it as a stock solution?
Yes, you can prepare stock solutions. However, to minimize degradation, it is advisable to:
-
Dissolve it in a buffer with a neutral pH.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of 8-Bromo-NAD+ activity in my assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions of 8-Bromo-NAD+ for each experiment. 2. Ensure that stock solutions are stored at -80°C in single-use aliquots. 3. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Variability in the concentration of active 8-Bromo-NAD+ due to degradation. | 1. Use a consistent protocol for solution preparation. 2. Protect solutions from light by using amber tubes or covering them with foil. 3. Keep solutions on ice during the experiment whenever possible. |
| Precipitate forms in my stock solution upon thawing. | The compound may have come out of solution during freezing. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared. |
Experimental Protocols
Protocol 1: Preparation of 8-Bromo-NAD+ Stock Solution
-
Materials:
-
8-Bromo-NAD+ solid
-
Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid 8-Bromo-NAD+ to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 8-Bromo-NAD+ in a sterile environment.
-
Dissolve the solid in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Handling of 8-Bromo-NAD+ in Experimental Solutions
-
When preparing working solutions, thaw the required number of stock solution aliquots on ice.
-
Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use.
-
Keep the working solutions on ice and protected from light throughout the experiment.
-
If the experiment is lengthy, consider preparing fresh working solutions at intervals.
-
Discard any unused portion of the thawed stock solution to avoid degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
Specific quantitative data on the stability of 8-Bromo-NAD+ is limited. However, data from its parent compound, NAD+, can provide guidance.
Table 1: Stability of NAD+ in Different Buffers
| Buffer (50 mM, pH 8.5, 19°C) | NADH Degradation Rate (µM/day) | % NADH Remaining after 43 days |
| Tris | 4 | >90% |
| HEPES | 18 | ~60% |
| Sodium Phosphate (B84403) | 23 | <50% |
Data adapted from a long-term stability study of NAD+/NADH.[6] This suggests that Tris buffer is a more suitable choice for experiments with NAD+ analogs compared to phosphate or HEPES buffers.
Visualizations
Signaling Pathway of 8-Bromo-NAD+
Caption: Conversion of 8-Bromo-NAD+ to its active form by CD38 and subsequent inhibition of cADPR signaling.
Experimental Workflow for 8-Bromo-NAD+ Solution Preparation
Caption: Recommended workflow for the preparation and storage of 8-Bromo-NAD+ solutions to minimize degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NAD+ Degrading Enzymes, Evidence for Roles During Infection [frontiersin.org]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Interpreting Ambiguous Results in Enzyme Kinetic Assays Using 8-Bromo-Nucleotide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret ambiguous results from enzyme kinetic assays involving 8-bromo-substituted nucleotide analogs (e.g., 8-Br-cAMP, 8-Br-cGMP, 8-Br-NAD+, 8-Br-cADPR). These analogs are powerful tools for studying enzymes like phosphodiesterases, ADP-ribosyl cyclases, and protein kinases, but can sometimes yield complex data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the planning and execution of enzyme kinetic assays with 8-bromo-nucleotide analogs.
Q1: Why are my blank ("no enzyme") control wells showing a high background signal?
A high background signal in the absence of an enzyme suggests that the signal is originating from other components in the assay.[1] This can obscure the true enzymatic activity, reducing the assay's sensitivity.[1] Common causes include:
-
Probe Instability : The fluorescent or colorimetric probe may be degrading spontaneously in the assay buffer. Always prepare probes fresh and protect them from light.[1]
-
Buffer Contamination : Buffers may contain fluorescent impurities or microbial growth.[1] Use high-purity reagents and sterile-filter your buffers.
-
Intrinsic Fluorescence of Compounds : The 8-bromo-nucleotide analog or other test compounds may be intrinsically fluorescent at the excitation/emission wavelengths used.[1]
-
Inappropriate Assay Plate : For fluorescence assays, always use black microplates to minimize background.[2][3] For colorimetric assays, clear plates are required, and for luminescence, white plates are optimal.[2][3]
Q2: My reaction progress curve is not linear, even in the initial phase. What does this mean?
A non-linear initial velocity (progress curve) can indicate several issues:
-
Substrate Depletion : If the enzyme concentration is too high or the substrate concentration is too low, a significant portion of the substrate is consumed quickly, causing the rate to decrease.
-
Enzyme Instability : The enzyme may be losing activity over the course of the assay.
-
Hysteresis : Some enzymes exhibit a "lag" or "burst" in activity as they undergo slow conformational changes upon substrate binding.[4]
-
Product Inhibition : The product of the reaction may be inhibiting the enzyme, causing the rate to slow down as the product accumulates.
Q3: My Michaelis-Menten plot does not look hyperbolic and is difficult to fit. What are the potential causes?
A non-hyperbolic Michaelis-Menten plot signals a deviation from standard enzyme kinetics.[5][6] This can be due to:
-
Allosteric Regulation : The enzyme may have multiple binding sites where the binding of one substrate molecule affects the binding of others, leading to a sigmoidal (S-shaped) curve.
-
Substrate Inhibition : At very high concentrations, the substrate may bind to a secondary, inhibitory site on the enzyme, causing the reaction rate to decrease.
-
Contaminating Enzymes : The enzyme preparation may be impure and contain other enzymes that also act on the substrate or interfere with the assay.
Section 2: Troubleshooting Guide for Ambiguous Results
This guide provides a systematic approach to diagnosing and resolving common ambiguous results encountered in your enzyme kinetic assays.
Issue 1: High Variability Between Replicate Wells
High variability can mask real effects and make data interpretation unreliable.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes. Avoid pipetting very small volumes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[2] |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well after addition. Pipette gently against the wall of the wells to avoid introducing air bubbles.[2] |
| Temperature Gradients | Allow plates to equilibrate to the reaction temperature before adding the final reagent to start the reaction. |
| Well-to-Well Crosstalk | In fluorescence or luminescence assays, ensure the plate reader settings are correct and that the plate type is appropriate to prevent signal bleed-through.[3] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Issue 2: Non-Linear or "Saturated" Standard Curve
A poor standard curve will lead to inaccurate quantification of enzyme activity.
| Potential Cause | Recommended Solution |
| Concentrations Too High | The signal is saturating the detector.[7] Dilute the standards to a range where the response is linear. |
| Improperly Prepared Standards | Ensure standards are fully thawed and mixed before making dilutions.[2] Verify the concentration of the stock solution. |
| Incorrect Plate Reader Settings | The gain or sensitivity setting on the plate reader may be too high. Optimize these settings using a mid-range standard.[7] |
| Reagent Degradation | Prepare fresh standards for each experiment. |
Issue 3: Apparent Enzyme Activation or Inhibition by a Compound is Not Reproducible
False positives or negatives can be caused by assay artifacts.
| Potential Cause | Recommended Solution |
| Compound Interference | The test compound may interfere with the detection method (e.g., intrinsic fluorescence, light scattering, or quenching). Run controls with the compound in the absence of the enzyme.[1] |
| Compound Insolubility | The compound may be precipitating in the assay buffer. Visually inspect the wells and consider using a lower concentration or adding a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Time-Dependent Effects | The compound may be unstable in the assay buffer or may be a slow-binding inhibitor. Perform pre-incubation experiments of varying durations with the enzyme and the compound before adding the substrate. |
Section 3: Experimental Protocols and Workflows
This section provides a generalized protocol for a fluorescence-based enzyme kinetic assay and a workflow for troubleshooting.
Protocol: General Fluorescence-Based Enzyme Kinetic Assay
This protocol is a template and should be optimized for your specific enzyme and substrate.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer at the optimal pH and ionic strength for your enzyme. Ensure all components are at room temperature before use.[2]
-
Enzyme Stock : Prepare a concentrated stock of the enzyme in a suitable buffer. Keep on ice.
-
Substrate Stock : Prepare a stock solution of the 8-bromo-nucleotide analog. Protect from light if it is photosensitive.
-
Test Compound Stock : If screening inhibitors/activators, prepare stock solutions in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well format) :
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells except the "no-enzyme" controls. For these controls, add 20 µL of buffer.[1]
-
Pre-incubate the plate at the desired temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence microplate reader.
-
Read the fluorescence signal kinetically (e.g., every 60 seconds for 30 minutes) at the optimal excitation and emission wavelengths.
-
Workflow and Diagrams
Caption: Troubleshooting logic for identifying sources of high background signal.
Many enzymes studied with 8-bromo-nucleotide analogs are involved in cell signaling. For example, ADP-ribosyl cyclase synthesizes cyclic ADP-ribose (cADPR) from NAD+. The antagonist 8-Br-cADPR is used to probe this pathway.[8][9]
Caption: Simplified pathway of cADPR-mediated calcium signaling and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mdpi.com [mdpi.com]
- 5. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 6. pharmacy180.com [pharmacy180.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing 8-Br-NHD+ Cytotoxicity in Long-Term Cell Culture
Disclaimer: The compound "8-Br-NHD+" is not readily identified in the public scientific literature. This guide is based on the hypothesis that the query may refer to a compound with a similar structure, such as 3-Bromo-7-nitroindazole , a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] The principles and troubleshooting steps provided are broadly applicable to managing cytotoxicity of various chemical compounds in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with 8-Br-NHD+. What is the likely cause?
A1: Significant cell death, or cytotoxicity, is a common challenge in long-term cell culture when using bioactive compounds. The cytotoxicity of a compound like 3-Bromo-7-nitroindazole, a potent nNOS inhibitor, can stem from several factors:
-
On-target effects: Prolonged inhibition of nNOS can disrupt critical signaling pathways that rely on nitric oxide (NO), potentially leading to apoptosis or programmed cell death.
-
Off-target effects: At higher concentrations or in certain cell lines, the compound may interact with other cellular targets, causing toxicity.
-
Metabolite toxicity: The breakdown products of the compound over time in the culture medium may be more toxic than the parent compound.
-
Oxidative stress: Inhibition of nNOS can, in some contexts, lead to an imbalance in reactive oxygen species, inducing oxidative stress and subsequent cell death.[4]
-
Solvent toxicity: If using a solvent like DMSO to dissolve the compound, the final concentration of the solvent in the culture medium may be toxic, especially in long-term experiments.[5]
Q2: How can we determine a sub-toxic working concentration of 8-Br-NHD+ for our long-term experiments?
A2: To determine a sub-toxic working concentration, it is crucial to perform a dose-response experiment. This typically involves treating your cells with a range of concentrations of the compound for a set period (e.g., 24, 48, and 72 hours) and then assessing cell viability using an assay like the MTT or LDH assay. The goal is to identify a concentration that has the desired biological effect (e.g., nNOS inhibition) without causing significant cell death over the intended duration of your experiment. It is advisable to start with a very low concentration and incrementally increase it.[5][6]
Q3: Can changing the cell culture conditions help in reducing 8-Br-NHD+ cytotoxicity?
A3: Yes, optimizing cell culture conditions can significantly mitigate cytotoxicity.[6] Consider the following:
-
Media composition: Ensure you are using the optimal growth medium for your cell line. Some media components can interact with the compound or its metabolites. Using a phenol (B47542) red-free medium during assays can also prevent interference with colorimetric readings.[6][7]
-
Serum concentration: While serum provides essential growth factors, it can also bind to and sequester the compound, altering its effective concentration. Conversely, in some cases, a higher serum concentration may be protective. The effect of serum on your compound's activity and toxicity should be empirically determined.
-
Cell density: Seeding cells at an optimal density is important. Cells at a very low density can be more susceptible to stress and toxicity.[5]
-
Frequency of media changes: In long-term cultures, toxic metabolites can accumulate. Increasing the frequency of media changes can help to remove these metabolites and replenish essential nutrients.
Q4: Are there any supplements we can add to the culture medium to counteract the cytotoxicity?
A4: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be beneficial.[6] Commonly used antioxidants in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is important to first determine if oxidative stress is a primary mechanism of the observed cytotoxicity in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | The specific cell line is highly sensitive to the compound. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to precisely determine the toxic threshold. Consider using a less sensitive cell line if feasible for your research question. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of solvent but without the compound) to assess solvent toxicity.[5] | |
| Cytotoxicity increases significantly over time | Accumulation of toxic metabolites. | Increase the frequency of media changes to remove metabolites and replenish fresh compound at the desired concentration. |
| The compound is unstable in the culture medium. | Prepare fresh dilutions of the compound from a concentrated stock for each media change. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when seeding. |
| Edge effects in multi-well plates. | To mitigate evaporation and temperature variations, avoid using the outer wells of 96-well plates or fill them with sterile PBS or water.[1][7] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the dose-dependent and time-dependent cytotoxicity of a compound like 3-Bromo-7-nitroindazole.
Table 1: Dose-Dependent Cytotoxicity on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 10 | 92 | 85 | 78 |
| 25 | 81 | 65 | 50 |
| 50 | 60 | 40 | 25 |
| 100 | 35 | 15 | 5 |
Table 2: Effect of Reduced Exposure Time on Cell Viability
| Treatment Schedule (72h total) | Cell Viability (%) at 72h (25 µM) | Cell Viability (%) at 72h (50 µM) |
| Continuous Exposure | 50 | 25 |
| 8h exposure, then fresh medium | 85 | 65 |
| Daily 8h exposure, then fresh medium | 70 | 45 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a framework for assessing cell viability by measuring the metabolic activity of cells.[1]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
8-Br-NHD+ (or your test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in complete growth medium at 2X the final desired concentration. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Cellular Assays
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for cell-permeable compounds in cell-based assays.
Issue 1: No observable effect of the compound.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Inadequate Incubation Time | The compound may require a longer incubation period to permeate the cell membrane and interact with its intracellular target. Recommendation: Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 12, 24 hours) to identify the optimal incubation duration. For antagonists, a pre-incubation period before agonist stimulation is often necessary.[1][2] |
| Compound Instability | The compound may be degrading in the culture medium over time. Recommendation: Consult the manufacturer's data sheet for stability information. Consider using a fresh stock solution and minimizing the time the compound is in the medium before the assay. |
| Suboptimal Compound Concentration | The concentration used may be too low to elicit a response. Recommendation: Perform a dose-response experiment with a range of concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Cell Line Insensitivity | The target of your compound may not be expressed or may be present at very low levels in your chosen cell line. Recommendation: Verify target expression using techniques like Western blot or qPCR. Consider using a different cell line known to express the target. |
| Incorrect Assay Endpoint | The chosen assay may not be suitable for detecting the compound's effect. For example, a proliferation assay may require a much longer incubation time than an assay measuring rapid signaling events like calcium flux.[3] Recommendation: Ensure your assay endpoint aligns with the expected biological effect and timeframe of the compound's mechanism of action. |
Issue 2: High background signal or cell death.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Compound Cytotoxicity | Prolonged incubation or high concentrations of the compound may be toxic to the cells. Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations and incubation times to determine the non-toxic working range of your compound. |
| Solvent Toxicity | The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. Recommendation: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Contamination | Microbial contamination can lead to cell death and confounding results. Recommendation: Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. |
Issue 3: Inconsistent or variable results.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health and Density | Variations in cell confluence and passage number can affect cellular responses. Recommendation: Use cells that are in a consistent growth phase (logarithmic phase) and within a defined passage number range. Ensure uniform cell seeding density across all wells. |
| Fluctuations in Incubation Conditions | Variations in temperature and CO2 levels can impact cell physiology and compound activity. Recommendation: Maintain stable incubator conditions. When performing assays, allow plates to equilibrate to the appropriate temperature before adding reagents.[4] |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media and compound concentration. Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the incubation time for a new cell-permeable compound?
A1: A logical starting point depends on the expected mechanism of action.
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For antagonists of rapid signaling events (e.g., calcium mobilization): A pre-incubation time of 15 to 60 minutes is often a good starting point before adding an agonist.[1] A time-course experiment is recommended to determine the optimal pre-incubation period.
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For compounds affecting gene expression or proliferation: Longer incubation times, typically ranging from 24 to 72 hours, are usually necessary to observe a significant effect.[3]
Q2: How does the compound's concentration influence the optimal incubation time?
A2: Higher concentrations of a compound may elicit a faster response, potentially reducing the required incubation time. Conversely, at lower concentrations, a longer incubation period might be needed to achieve the desired effect. It is crucial to determine the optimal concentration and incubation time in conjunction through a matrix of experiments (dose-response at different time points).
Q3: Should I change the cell culture medium after the pre-incubation period with an antagonist?
A3: This depends on the experimental design and the properties of the antagonist. In many protocols, the medium is not changed, and the agonist is added directly to the wells containing the antagonist. This ensures that the antagonist is present to compete with the agonist. If you are concerned about the stability or potential off-target effects of the antagonist over a prolonged period, you might consider a wash step, but be aware that this could also lead to the dissociation of a reversible antagonist from its target.[5]
Q4: Can the optimal incubation time vary between different cell types?
A4: Yes, absolutely. The optimal incubation time can be influenced by several cell-specific factors, including:
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Metabolic rate: Cells with higher metabolic activity might process or degrade the compound more quickly.
-
Membrane permeability: Differences in cell membrane composition can affect the rate at which the compound enters the cell.
-
Target expression levels: The abundance of the molecular target within the cell can influence the time required to see an effect.
Therefore, it is essential to optimize the incubation time for each cell line you are working with.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Pre-incubation Time for an Antagonist in a Calcium Flux Assay
This protocol is designed to find the optimal pre-incubation time for an antagonist before stimulating the cells with an agonist to measure changes in intracellular calcium.
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Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
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Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation:
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Prepare a working solution of your antagonist (e.g., 8-Br-cADPR) at the desired final concentration in assay buffer.
-
Add the antagonist solution to the wells.
-
Incubate the plate for different durations (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C. Include a vehicle control group.
-
-
Agonist Stimulation and Measurement:
-
Immediately after the respective pre-incubation times, place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist at a concentration known to elicit a robust calcium response (e.g., an EC80 concentration).
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Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the peak calcium response for each condition.
-
Plot the peak response as a function of the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in the maximal inhibition of the agonist-induced response.
-
Protocol 2: Determining the Effect of Incubation Time on Cell Viability
This protocol helps establish the non-toxic concentration range and maximum tolerable incubation time for a new compound.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your compound in complete culture medium. Include a vehicle-only control.
-
Add the compound dilutions to the cells.
-
-
Time-Course Incubation: Incubate the plates for various durations, such as 24, 48, and 72 hours.
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or a commercial luminescent assay like CellTiter-Glo®). Follow the manufacturer's protocol for the chosen assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot cell viability versus compound concentration for each incubation time to determine the IC50 value at each time point. This will help you select a concentration and incubation duration that minimizes cytotoxicity for your functional assays.
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of intracellular calcium signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for optimizing incubation time and concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the lack of an experimental effect.
References
- 1. Antagonist effects on human P2X7 receptor-mediated cellular accumulation of YO-PRO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Br-cADPR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) from 8-Bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+) or similar precursors like 8-Br-NAD+.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 8-Br-cADPR?
A1: The most common and effective method for synthesizing 8-Br-cADPR is a chemoenzymatic approach. This involves the enzymatic cyclization of a precursor molecule, typically 8-Br-NAD+ or 8-Br-NHD+, using the enzyme ADP-ribosyl cyclase, often sourced from Aplysia californica.[1][2] Direct chemical synthesis is challenging and often results in very low yields of the desired stereoisomer.[3]
Q2: What are the common precursors for 8-Br-cADPR synthesis?
A2: The typical precursor is 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+). 8-Bromo-nicotinamide hypoxanthine dinucleotide (8-Br-NHD) is also used.[1] 8-Br-NAD+ can be synthesized by treating β-NAD+ with liquid bromine.[2]
Q3: What are the potential byproducts of the enzymatic reaction?
A3: A common byproduct is the linear molecule 8-Bromo-ADP-ribose (8-Br-ADPR) or 8-Br-IDPR if starting from 8-Br-NHD.[1] The formation of this linear product is a key reason for reduced yields of the desired cyclic product.
Q4: How can I purify the final 8-Br-cADPR product?
A4: Purification is critical to remove unreacted precursor, byproducts, and the enzyme. A common method involves anion-exchange chromatography, for instance, using Q-Sepharose Fast Flow, followed by a desalting step using gel filtration chromatography like Sephadex.[1] Reverse-phase HPLC can also be utilized for both analysis and purification.[1][4]
Q5: What is the mechanism of action of 8-Br-cADPR?
A5: 8-Br-cADPR is known as an antagonist of the second messenger cyclic ADP-ribose (cADPR).[5][6] It is often used in research to block cADPR-induced calcium release from intracellular stores.[7][8][9]
Troubleshooting Guide for Low Yield of 8-Br-cADPR
Low yields in the enzymatic synthesis of 8-Br-cADPR can arise from several factors related to the substrate, enzyme, reaction conditions, or product purification. This guide provides a systematic approach to troubleshooting these issues.
Problem Area 1: Substrate Quality and Integrity (8-Br-NHD+ / 8-Br-NAD+)
| Potential Issue | Recommended Action |
| Degradation of Precursor | - Verify the purity and integrity of the 8-Br-NHD+ or 8-Br-NAD+ stock using techniques like HPLC or mass spectrometry.- Store the precursor at the recommended temperature (typically -20°C or lower) in small aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | - Accurately determine the concentration of your precursor solution using UV-Vis spectrophotometry. |
| Presence of Inhibitors | - Ensure the precursor solution is free from contaminants that could inhibit the ADP-ribosyl cyclase. If contamination is suspected, purify the precursor before use. |
Problem Area 2: Enzyme Activity and Handling
| Potential Issue | Recommended Action |
| Low Enzyme Activity | - Use a fresh batch of ADP-ribosyl cyclase or test the activity of the current batch with a standard substrate (e.g., NGD+ or NAD+).- Ensure the enzyme has been stored correctly (typically at -80°C). |
| Incorrect Enzyme Concentration | - Optimize the enzyme-to-substrate ratio. Too little enzyme will result in an incomplete reaction, while too much is not cost-effective and can complicate purification. A typical starting point is 40 µg of enzyme for 100 µmol of substrate.[1] |
| Enzyme Denaturation | - Avoid vigorous vortexing of the enzyme solution. Mix by gentle pipetting.- Ensure all buffers and solutions are at the correct pH and temperature before adding the enzyme. |
Problem Area 3: Reaction Conditions
| Potential Issue | Recommended Action |
| Suboptimal pH | - The optimal pH for Aplysia ADP-ribosyl cyclase is typically around 7.4.[1] Prepare fresh reaction buffer (e.g., 25 mM HEPES) and verify its pH. |
| Incorrect Temperature | - The reaction is often carried out at room temperature (around 24°C).[1] Significant deviations can affect enzyme activity and stability. |
| Inadequate Incubation Time | - The reaction can be slow, sometimes requiring 15 hours or more for completion.[1] Monitor the reaction progress over time using HPLC to determine the optimal incubation period. |
| Presence of Light | - Some reagents may be light-sensitive. It is good practice to conduct the incubation in the dark.[1] |
Problem Area 4: Product Purification and Analysis
| Potential Issue | Recommended Action |
| Loss During Purification | - If using anion-exchange chromatography, ensure the column is properly equilibrated and that the salt gradient for elution is optimized to separate 8-Br-cADPR from byproducts and unreacted substrate.- For desalting, choose a gel filtration resin with an appropriate molecular weight cutoff. |
| Inaccurate Yield Calculation | - Use a reliable method to quantify the purified product, such as HPLC with a standard curve or UV-Vis spectrophotometry with the correct extinction coefficient. |
| Product Instability | - 8-Br-cADPR, like other nucleotides, can be susceptible to hydrolysis. Store the purified product at low temperatures (-20°C or -80°C) and at a neutral to slightly acidic pH. |
Experimental Protocols
Synthesis of 8-Br-cADPR from 8-Br-NHD+
This protocol is adapted from published methods.[1]
-
Reaction Setup:
-
In a light-protected microcentrifuge tube, combine the following:
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100 µmol of 8-Br-NHD+
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25 mM HEPES buffer, pH 7.4
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40 µg of Aplysia californica ADP-ribosyl cyclase
-
-
Bring the total reaction volume to a suitable amount with the HEPES buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (24°C) for 15 hours with continuous gentle stirring.
-
-
Enzyme Removal:
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Remove the ADP-ribosyl cyclase by centrifugation using a centrifugal filter device with a 10 kDa molecular weight cutoff (e.g., Centriprep YM-10).
-
-
Purification:
-
The filtrate containing the product mixture can be purified using anion-exchange chromatography (e.g., Q-Sepharose Fast Flow) to separate 8-Br-cADPR from the linear byproduct 8-Br-IDPR and unreacted 8-Br-NHD+.
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Further purification and desalting can be achieved using gel filtration (e.g., Sephadex G-10).
-
-
Analysis:
-
Monitor the progress of the reaction and the purity of the final product by reverse-phase HPLC.
-
Visualizations
Signaling Pathway of cADPR
Caption: The cADPR signaling pathway for calcium mobilization.
Experimental Workflow for 8-Br-cADPR Synthesis
Caption: Workflow for the enzymatic synthesis of 8-Br-cADPR.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low synthesis yield.
References
- 1. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Br-cADPR BIOLOG Life Science Institute [biolog.de]
- 7. scbt.com [scbt.com]
- 8. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Controlling for non-specific binding of 8-Br-NHD+ in pull-down assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding in pull-down assays using 8-Br-NHD+, a novel synthetic analog of a signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-NHD+ and how is it used in pull-down assays?
A1: 8-Br-NHD+ is a brominated analog of a nicotinamide-related signaling molecule. In pull-down assays, 8-Br-NHD+ is typically immobilized on beads to serve as "bait" to capture and identify its direct protein binding partners from a cell lysate or protein mixture ("prey").[1][2] This technique is instrumental in discovering novel protein interactions and understanding the downstream effects of this signaling molecule.
Q2: What are the primary sources of non-specific binding in an 8-Br-NHD+ pull-down assay?
A2: Non-specific binding can obscure results by pulling down proteins that do not have a genuine affinity for 8-Br-NHD+. The main culprits include:
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Binding to the beads: Proteins may adhere to the surface of the agarose (B213101) or magnetic beads themselves.
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Binding to the linker arm: If a linker is used to attach 8-Br-NHD+ to the beads, proteins might interact with the linker.
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Hydrophobic and ionic interactions: General "stickiness" of proteins can lead to weak, non-specific associations with the bait or the bead surface.[3]
-
Carryover of insoluble proteins: Inadequately clarified cell lysates can contain protein aggregates that are carried through the procedure.
Q3: What are the essential negative controls for an 8-Br-NHD+ pull-down experiment?
A3: To ensure the specificity of your results, the following negative controls are crucial:
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Beads-only control: Incubate your cell lysate with beads that have not been conjugated with 8-Br-NHD+. This will identify proteins that bind non-specifically to the beads themselves.[3][4]
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Control bait molecule: If possible, use a structurally similar but inactive analog of 8-Br-NHD+ as a bait to distinguish between specific and non-specific interactions with the chemical structure.
-
Competitive elution: After the pull-down, incubate the beads with a high concentration of free, non-immobilized 8-Br-NHD+ to elute specific binders. This is a more gentle and specific elution method than using harsh buffers.[1]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to high background and non-specific binding in your 8-Br-NHD+ pull-down assays.
| Problem | Potential Cause | Recommended Solution |
| High background in "beads-only" negative control | Proteins are binding directly to the affinity resin. | 1. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads for 30-60 minutes before the pull-down, then use the supernatant for the actual experiment.[5][6] 2. Block the beads: Before adding the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or casein for at least 1 hour.[7][8] 3. Try different bead types: Magnetic, sepharose, or agarose beads have different properties; one may exhibit lower background for your specific lysate.[6] |
| Many bands in the final eluate, similar to the input lysate | Insufficient or ineffective washing steps. | 1. Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads.[3] 2. Increase wash buffer stringency: Add detergents (e.g., up to 1% Tween-20 or 0.2% SDS) or increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt weak, non-specific interactions.[3][9][10] |
| Target protein is pulled down, but with many other contaminating proteins | The protein-protein interactions are weak, or the lysis/wash conditions are too gentle. | 1. Optimize lysis buffer: For soluble proteins, a low-salt, non-detergent buffer may work. For less soluble complexes, non-ionic detergents like NP-40 or Triton X-100 are often necessary.[3] 2. Titrate lysate amount: Using too much total protein can overwhelm the system and increase the chances of non-specific interactions. Try reducing the amount of lysate used.[3] |
| Known interacting protein is not detected | The interaction is weak and disrupted by washing steps. | 1. Decrease wash buffer stringency: Reduce the salt and/or detergent concentration in the wash buffers.[4] 2. Optimize incubation time: Shorter incubation times might reduce non-specific binding but could also affect the capture of true interactors. Test different incubation periods. |
Experimental Protocols
Protocol 1: Pre-clearing Lysate and Blocking Beads
This protocol should be performed before the main pull-down incubation.
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Prepare Beads: Resuspend streptavidin beads (or other appropriate beads for your 8-Br-NHD+ conjugation) in a lysis buffer without protease inhibitors. Wash the beads three times by pelleting them (centrifugation or magnet) and resuspending in fresh buffer.[3]
-
Block Beads: After the final wash, resuspend the beads in lysis buffer containing 1-5% BSA. Incubate for 1 hour at 4°C with gentle rotation.
-
Pre-clear Lysate: While the experimental beads are blocking, add a small aliquot of washed, un-blocked beads to your clarified cell lysate. Incubate for 30-60 minutes at 4°C.[3]
-
Combine: Pellet the pre-clearing beads and transfer the supernatant (the pre-cleared lysate) to the blocked experimental beads for your pull-down.
Protocol 2: Stringent Washing Procedure
This procedure is performed after incubating the lysate with the 8-Br-NHD+ conjugated beads.
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Initial Wash: Pellet the beads and discard the lysate supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.[3]
-
High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is effective at removing ionically bound contaminants.[3][9]
-
Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.
-
Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[3]
-
Elution: Proceed to your elution protocol.
Visualizations
Caption: Experimental workflow for an 8-Br-NHD+ pull-down assay.
Caption: Troubleshooting decision tree for non-specific binding.
Caption: Hypothetical signaling pathway involving 8-Br-NHD+.
References
- 1. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. Principle and Protocol of Pull-down Technology - Creative BioMart [creativebiomart.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ohri.ca [ohri.ca]
- 7. researchgate.net [researchgate.net]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody pull-down experiments in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Signal-to-noise ratio improvement in 8-Br-NHD+ experiments.
Welcome to the technical support center for 8-Br-NHD+ experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes and enhance the signal-to-noise ratio when working with the novel fluorescent probe, 8-Br-NHD+.
Disclaimer
8-Br-NHD+ is presumed to be a novel or proprietary fluorescent compound. The following guidance is based on established principles of fluorescence-based assays and may require further optimization for your specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during 8-Br-NHD+ experiments, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Incorrect Instrument Settings: Excitation and emission wavelengths are not optimally set for 8-Br-NHD+.[1] 2. Low Probe Concentration: The concentration of 8-Br-NHD+ is insufficient for detection. 3. Photobleaching: The fluorescent signal has been diminished due to prolonged exposure to the excitation light.[1] 4. Degradation of 8-Br-NHD+: The probe may be sensitive to light, temperature, or pH. | 1. Optimize Instrument Settings: Consult the technical data sheet for 8-Br-NHD+ for its maximal excitation and emission wavelengths. Perform a wavelength scan to confirm the optimal settings for your instrument. 2. Titrate Probe Concentration: Experiment with a range of 8-Br-NHD+ concentrations to find the optimal balance between signal intensity and background noise. 3. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if applicable.[1] 4. Proper Storage and Handling: Store 8-Br-NHD+ as recommended, protected from light and at the appropriate temperature. Prepare fresh solutions for each experiment. |
| High Background Fluorescence | 1. Autofluorescence: Cellular components, media, or plates may be intrinsically fluorescent at the experimental wavelengths.[2] 2. Non-specific Binding: 8-Br-NHD+ may be binding to surfaces or other molecules in the sample non-specifically.[2] 3. Excess Probe Concentration: High concentrations of 8-Br-NHD+ can lead to increased background signal from unbound probe.[2] | 1. Use Appropriate Controls: Include a "no-probe" control to measure the level of autofluorescence from your sample and buffer. If possible, use phenol (B47542) red-free media and low-autofluorescence plates. 2. Optimize Blocking and Washing: Introduce a blocking step with an agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites. Increase the number and duration of wash steps to remove unbound probe. 3. Optimize Probe Concentration: Determine the lowest concentration of 8-Br-NHD+ that provides a robust signal over background. |
| High Signal Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents are being added to wells. 2. Temperature Fluctuations: Variations in temperature during incubation can affect binding kinetics and fluorescence. 3. Well-to-Well Crosstalk: Signal from a bright well is being detected in an adjacent well. | 1. Ensure Pipetting Accuracy: Calibrate pipettes regularly and use proper pipetting techniques to ensure consistency. 2. Maintain Stable Temperature: Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before reading if necessary. 3. Use Opaque Plates: Employ black-walled microplates to minimize crosstalk between wells. |
| Unexpected Quenching of Signal | 1. Presence of Quenchers: Components in the sample or buffer may be quenching the fluorescence of 8-Br-NHD+. 2. Probe Aggregation: At high concentrations, 8-Br-NHD+ may self-aggregate, leading to self-quenching. | 1. Buffer Optimization: Test different buffer components to identify and remove any quenching agents. 2. Reduce Probe Concentration: Perform a concentration titration to find a range where the signal is linear with concentration, indicating minimal aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for 8-Br-NHD+?
A1: The exact optimal wavelengths for 8-Br-NHD+ should be provided in its technical data sheet. If this is unavailable, it is crucial to perform an excitation and emission scan using a spectrophotometer to determine the peak wavelengths for your specific experimental buffer and conditions.
Q2: How can I determine the optimal concentration of 8-Br-NHD+ for my assay?
A2: To determine the optimal concentration, perform a saturation binding experiment. This involves incubating a constant amount of your target with increasing concentrations of 8-Br-NHD+ and measuring the fluorescence. The optimal concentration is typically at or slightly below the saturation point, providing a good signal-to-noise ratio without excessive background from unbound probe.
Q3: What are the best practices for storing and handling 8-Br-NHD+?
A3: As with most fluorescent probes, it is recommended to store 8-Br-NHD+ protected from light in a tightly sealed container at the recommended temperature (typically -20°C or -80°C). Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: My negative control (no target) shows a high signal. What should I do?
A4: A high signal in the negative control indicates significant background fluorescence or non-specific binding. Refer to the "High Background Fluorescence" section in the troubleshooting guide above. Key steps include checking for autofluorescence of your sample components, optimizing your blocking and washing steps, and titrating your 8-Br-NHD+ concentration.
Q5: The signal from my experiment is decreasing over time. What could be the cause?
A5: A decreasing signal over time is often due to photobleaching, the light-induced degradation of the fluorophore.[1] To mitigate this, reduce the exposure time and intensity of the excitation light. You can also use an anti-fade reagent in your buffer if your experimental setup allows. Another possibility is the chemical instability of 8-Br-NHD+ in your assay buffer over time.
Experimental Protocols
Protocol 1: General Fluorescent Ligand Binding Assay
This protocol provides a general workflow for a competitive binding assay using 8-Br-NHD+ as the fluorescent ligand.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a stock solution of 8-Br-NHD+ in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer. Protect from light.
-
Prepare a stock solution of your unlabeled competitor compound and create a serial dilution series in assay buffer.
-
Prepare your target (e.g., protein, cells) at the desired concentration in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the unlabeled competitor dilutions (or buffer for total binding control) to the wells of a black, clear-bottom microplate.
-
Add a fixed volume of 8-Br-NHD+ solution to all wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of control wells.
-
Initiate the binding reaction by adding a fixed volume of the target solution to all wells.
-
Incubate the plate for the predetermined time at a constant temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the optimized excitation and emission wavelengths for 8-Br-NHD+.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the specific binding signal as a function of the log of the competitor concentration to generate a competition curve and determine the IC50.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive binding assay using 8-Br-NHD+.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor signal-to-noise ratio.
References
Validation & Comparative
A Comparative Analysis of 8-Br-cADPR and 8-Br-N1-cIDPR in Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two key brominated cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) analogs: 8-Br-cADPR and 8-bromo-N1-cyclic inosine (B1671953) diphosphate ribose (8-Br-N1-cIDPR). This document is intended to assist researchers in selecting the appropriate tool for studying Ca2+ signaling pathways. It is important to note that the compound referred to as "8-Br-NHD+" in some contexts is likely a variant or typo of 8-Br-N1-cIDPR, a known membrane-permeant cADPR agonist.
Quantitative Comparison of Potency
The relative potency of 8-Br-cADPR as an antagonist and 8-Br-N1-cIDPR as an agonist of cADPR-mediated Ca2+ signaling is summarized below. It is crucial to consider that these values were determined in different experimental systems, which may influence the direct comparability.
| Compound | Role | Potency | Experimental System |
| 8-Br-cADPR | cADPR Antagonist | IC50: 1.7 µM | Sea urchin egg homogenates |
| 8-Br-N1-cIDPR | cADPR Agonist | EC50: ~100 µM | Jurkat T-lymphocytes[1] |
Signaling Pathways and Mechanisms of Action
Both 8-Br-cADPR and 8-Br-N1-cIDPR exert their effects by modulating intracellular calcium levels primarily through the ryanodine (B192298) receptor (RyR) channels located on the endoplasmic reticulum (ER). However, their mechanisms are opposing.
8-Br-N1-cIDPR (Agonist) Signaling Pathway:
As a cADPR agonist, 8-Br-N1-cIDPR mimics the action of endogenous cADPR. Its membrane-permeant nature allows it to enter the cell and bind to the cADPR binding site, which is believed to be in close association with the RyR. This binding sensitizes the RyR to ambient Ca2+ levels, leading to a significant release of Ca2+ from the ER into the cytosol. This initial Ca2+ release can then trigger further Ca2+ entry from the extracellular space through store-operated calcium channels.[2][3]
8-Br-cADPR (Antagonist) Signaling Pathway:
8-Br-cADPR acts as a competitive antagonist at the cADPR binding site.[1] By occupying this site, it prevents the binding of endogenous cADPR or exogenous cADPR agonists like 8-Br-N1-cIDPR. This inhibition blocks the sensitization of the RyR, thereby preventing the release of Ca2+ from the ER. Some studies also suggest that 8-Br-cADPR can act as an antagonist of the TRPM2 ion channel, further inhibiting Ca2+ influx.[4][5]
Experimental Protocols
The following is a generalized protocol for a fluorescent-based intracellular calcium mobilization assay, which can be adapted to compare the agonistic effects of 8-Br-N1-cIDPR and the antagonistic effects of 8-Br-cADPR.
Objective: To determine the EC50 of 8-Br-N1-cIDPR and the IC50 of 8-Br-cADPR.
Materials:
-
Jurkat T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
8-Br-N1-cIDPR stock solution
-
8-Br-cADPR stock solution
-
cADPR (as a reference agonist for antagonist assay)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture Jurkat T-lymphocytes in RPMI-1640 medium supplemented with 10% FBS to the desired confluency.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and resuspend in fresh HBSS to remove extracellular dye. Repeat this step twice.
-
Plating: Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in HBSS and plate 100 µL per well in a 96-well plate.
-
Assay:
-
For Agonist (8-Br-N1-cIDPR) Potency:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Automatically inject varying concentrations of 8-Br-N1-cIDPR and continue to measure the fluorescence signal over time to capture the peak response.
-
-
For Antagonist (8-Br-cADPR) Potency:
-
Pre-incubate the cells with varying concentrations of 8-Br-cADPR for a defined period (e.g., 10-15 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Automatically inject a fixed, sub-maximal concentration of a known cADPR agonist (e.g., cADPR itself) and measure the fluorescence response.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the ratio of emissions at 340/380 nm for Fura-2) to determine the intracellular Ca2+ concentration.
-
For the agonist, plot the peak response against the log of the 8-Br-N1-cIDPR concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For the antagonist, plot the percentage of inhibition of the cADPR response against the log of the 8-Br-cADPR concentration to determine the IC50.
-
Conclusion
8-Br-N1-cIDPR serves as a valuable tool for activating cADPR-mediated Ca2+ signaling due to its agonistic and membrane-permeant properties. Conversely, 8-Br-cADPR is an effective antagonist for blocking this pathway. The choice between these two compounds will depend on the specific experimental goal, whether it is to stimulate or inhibit Ca2+ release through the cADPR-RyR axis. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at dissecting the intricacies of intracellular calcium signaling.
References
- 1. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) 8-Bromo-Cyclic Inosine Diphosphoribose: Towards a [research.amanote.com]
- 3. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 8-Br-NHD+ Selectivity for ADP-Ribosyl Cyclase Isoforms
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Isoform Selectivity of the NAD+ Analog, 8-Br-NHD+
In the landscape of cellular signaling, ADP-ribosyl cyclases stand out for their crucial role in converting nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into calcium-mobilizing second messengers. In mammals, the two primary isoforms of this enzyme are CD38 and CD157, both of which are key players in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. Understanding the selectivity of substrate analogs and inhibitors for these isoforms is paramount for the development of targeted drugs. This guide provides a comparative overview of the selectivity of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), a brominated analog of a known substrate, for different ADP-ribosyl cyclase isoforms.
Quantitative Data on Substrate Activity
Direct comparative data on the enzymatic processing of 8-Br-NHD+ by the mammalian ADP-ribosyl cyclase isoforms, CD38 and CD157, is not extensively available in the current body of published research. However, studies on the related ADP-ribosyl cyclase from the sea mollusk Aplysia californica provide valuable insights into the potential interaction of 8-substituted NHD+ analogs with this class of enzymes.
Research has demonstrated that the Aplysia ADP-ribosyl cyclase can successfully cyclize various 8-substituted NHD+ analogs, including 8-Br-NHD+, into their corresponding cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR) analogs. This indicates that modifications at the 8-position of the purine (B94841) ring are tolerated by the enzyme's active site.
| Substrate Analog | Enzyme Source | Outcome of Enzymatic Reaction | Reference |
| 8-Br-NHD+ | Aplysia californica ADP-ribosyl cyclase | Conversion to N1-cyclic form | [1] |
| 8-Iodo-NHD+ | Aplysia californica ADP-ribosyl cyclase | Conversion to N1-cyclic form | [1] |
| 8-Azido-NHD+ | Aplysia californica ADP-ribosyl cyclase | Conversion to N1-cyclic form | [1] |
| 8-Phenyl-NHD+ | Aplysia californica ADP-ribosyl cyclase | Conversion to N1-cyclic form | [1] |
Note: The table above presents data for the Aplysia californica ADP-ribosyl cyclase as a proxy, due to the absence of direct comparative data for mammalian CD38 and CD157 with 8-Br-NHD+ in the reviewed literature.
The development of isoform-specific inhibitors, such as the potent and selective CD38 inhibitor 78c which shows no activity against CD157, underscores the structural and functional differences between these two mammalian isoforms that can be exploited for targeted therapeutic design.[2]
Signaling Pathway and Experimental Workflow
The enzymatic activity of ADP-ribosyl cyclases like CD38 and CD157 is a key component of cellular calcium signaling. These enzymes convert NAD+ to cyclic ADP-ribose (cADPR), which then binds to ryanodine (B192298) receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. This increase in intracellular calcium concentration modulates a wide array of cellular processes. 8-Br-NHD+ is investigated as a potential substrate that could be converted into a corresponding brominated cADPR analog, which may have altered stability or affinity for the ryanodine receptor.
To evaluate the selectivity of 8-Br-NHD+ for CD38 and CD157, a standardized experimental workflow is essential. This typically involves expressing and purifying the recombinant enzymes, followed by enzymatic activity assays.
Experimental Protocols
To determine the selectivity of 8-Br-NHD+ for different ADP-ribosyl cyclase isoforms, a robust and reproducible experimental protocol is required. A commonly used method is a fluorescent-based enzymatic assay.
Protocol: ADP-Ribosyl Cyclase Activity Assay Using a Fluorescent Substrate Analog
This protocol is adapted from established methods for measuring ADP-ribosyl cyclase activity and can be modified to assess the effect of 8-Br-NHD+.
1. Materials and Reagents:
-
Recombinant human CD38 and CD157 (purified)
-
Nicotinamide guanine (B1146940) dinucleotide (NGD+) (fluorescent substrate)
-
8-Br-NHD+
-
Assay Buffer: 20 mM Tris-HCl, pH 7.2
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader
2. Enzyme Preparation:
-
Dilute recombinant CD38 and CD157 to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
3. Assay Procedure to Determine if 8-Br-NHD+ is a Substrate:
-
To determine if 8-Br-NHD+ is a substrate, its conversion to a potentially fluorescent product would be measured directly.
-
Prepare serial dilutions of 8-Br-NHD+ in assay buffer.
-
Add 50 µL of the 8-Br-NHD+ dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted enzyme (CD38 or CD157) to each well.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (to be determined based on the spectral properties of the potential 8-Br-cIDPR product) over time using a fluorescence plate reader.
-
Controls should include wells with substrate and no enzyme, and wells with enzyme and no substrate.
4. Assay Procedure to Determine if 8-Br-NHD+ is an Inhibitor:
-
This procedure uses a known fluorescent substrate (NGD+) to measure the inhibitory potential of 8-Br-NHD+.
-
Prepare serial dilutions of 8-Br-NHD+ in assay buffer.
-
Add 25 µL of the 8-Br-NHD+ dilutions to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme (CD38 or CD157) to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of NGD+ solution at a concentration close to its Km value for the respective enzyme.
-
Immediately start monitoring the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm for the product of NGD+, cyclic GDP-ribose) over time in a fluorescence microplate reader at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
5. Data Analysis:
-
If 8-Br-NHD+ is a substrate, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for each isoform.
-
If 8-Br-NHD+ is an inhibitor, calculate the percentage of inhibition for each concentration of 8-Br-NHD+ relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the 8-Br-NHD+ concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.
-
The selectivity is determined by comparing the kinetic parameters (Km, Vmax) or inhibitory constants (IC50) between CD38 and CD157. A significant difference in these values would indicate isoform selectivity.
This comprehensive approach, combining available data with detailed experimental protocols, provides a framework for researchers to thoroughly investigate the selectivity of 8-Br-NHD+ and other novel compounds for ADP-ribosyl cyclase isoforms, paving the way for the development of more precise and effective therapeutics.
References
- 1. Structural determinants for N1/N7 cyclization of nicotinamide hypoxanthine 5'-dinucleotide (NHD+) derivatives by ADP-ribosyl cyclase from aplysia californica: Ca2+-mobilizing activity of 8-substituted cyclic inosine 5'-diphosphoribose analogues in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Cross-reactivity of 8-Br-NHD+ with other nucleotide-binding proteins.
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of the cross-reactivity of 8-bromo-nicotinamide hypoxanthine (B114508) dinucleotide (8-Br-NHD+), a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), with other nucleotide-binding proteins. The information is supported by experimental data on related compounds and detailed methodologies for key experiments.
8-Br-NHD+ is a modified NAD+ analog designed for studying NAD+-utilizing enzymes. Its primary target is believed to be the ectoenzyme CD38, a key regulator of cellular NAD+ levels and a mediator of calcium signaling through the synthesis of cyclic ADP-ribose (cADPR). The introduction of a bromine atom at the 8th position of the hypoxanthine ring is a common modification in nucleotide analogs, often altering their binding affinity and substrate activity. This guide will explore the known and inferred cross-reactivity of 8-Br-NHD+ with other important classes of nucleotide-binding proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).
Data Presentation: Comparative Cross-reactivity Profile
Due to the limited direct experimental data on 8-Br-NHD+, this table summarizes the known effects of the closely related parent molecule, Nicotinamide Hypoxanthine Dinucleotide (NHD), and the general effects of 8-bromo substitution on other NAD+ analogs. This information allows for an inferred cross-reactivity profile for 8-Br-NHD+.
| Target Protein Family | Specific Enzyme(s) | Interaction with NHD | Inferred Interaction with 8-Br-NHD+ | Supporting Evidence for 8-Bromo Modification Effect |
| NAD+ Glycohydrolases | CD38 | Substrate for synthesis and degradation | Likely a modulator, potentially an inhibitor or a substrate with altered kinetics. | 8-substituted NAD+ analogs show weak inhibitory activity (IC50 in the millimolar range) against CD38's NADase function.[1] 8-Br-cADPR, a related molecule, acts as an antagonist of cADPR-mediated Ca2+ release, a process dependent on CD38.[2][3][4] |
| Dehydrogenases | Alcohol Dehydrogenase (ADH) | Coenzyme | May act as a coenzyme with reduced efficiency. | 8-bromoadenine (B57524) nucleotides generally show reduced capacity as phosphate (B84403) donors and acceptors in reactions catalyzed by phosphotransferases.[5] |
| Sirtuins (Class III HDACs) | SIRT1, SIRT3 | Not a substrate | Likely a poor substrate or potential inhibitor. | 8-substituted NAD+ analogs exhibit inhibitory activity against SIRT2 and moderate activity against SIRT1.[1] |
| Poly(ADP-ribose) Polymerases | PARP1 | Not a substrate | Unlikely to be a substrate. | The structural requirements for PARP activation are stringent, and modifications to the NAD+ molecule often abolish substrate activity. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-reactivity of NAD+ analogs like 8-Br-NHD+.
Protocol 1: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target NAD+-dependent enzyme.
Materials:
-
Purified recombinant target enzyme (e.g., CD38, SIRT1, PARP1)
-
NAD+ Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Substrate for the specific enzyme (e.g., ε-NAD for CD38 hydrolase activity, acetylated peptide for sirtuins)
-
8-Br-NHD+ (test inhibitor)
-
Known inhibitor for the target enzyme (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 8-Br-NHD+ in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in cold assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle/positive control), and the enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Detection: Measure the fluorescence (or absorbance) using a plate reader at the appropriate excitation and emission wavelengths for the specific assay.
-
Data Analysis: Normalize the data by setting the fluorescence of the no-inhibitor control (DMSO) as 100% activity and the fluorescence of the positive control inhibitor as 0% activity. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: CD38 Hydrolase Activity Assay using ε-NAD
This specific assay measures the NAD+ glycohydrolase activity of CD38.
Materials:
-
Recombinant human CD38 enzyme
-
Assay Buffer: 20 mM Tris, pH 7.5
-
Substrate: 1,N6-etheno-NAD (ε-NAD)
-
8-Br-NHD+ (test compound)
-
Apigenin (B1666066) (known CD38 inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of CD38 enzyme, ε-NAD, 8-Br-NHD+, and apigenin in the assay buffer.
-
Assay Reaction: In each well, combine the CD38 enzyme solution with varying concentrations of 8-Br-NHD+ or the control inhibitor. Allow a brief pre-incubation.
-
Start Reaction: Initiate the reaction by adding the ε-NAD substrate.
-
Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 410 nm in real-time. The product, ε-ADP-ribose, is fluorescent.
-
Kinetic Analysis: Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence increase.
-
IC50 Determination: Plot the reaction rates against the concentration of 8-Br-NHD+ to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity of 8-Br-NHD+.
References
- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic ADP-ribose requires CD38 to regulate the release of ATP in visceral smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic properties of 8-bromoadenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the inhibitory effect of 8-Br-NHD+ on specific enzymes.
An Objective Comparison of 8-Br-NAD+ as a CD38 Enzyme Inhibitor
In the landscape of enzymatic inhibitors, 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+) is emerging as a noteworthy compound, primarily targeting the multifunctional enzyme CD38. This guide provides a comprehensive comparison of 8-Br-NAD+ with other known CD38 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action of 8-Br-NAD+
8-Br-NAD+ functions as a prodrug. Upon administration, it is converted by the enzymatic activity of CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR). It is this resulting molecule, 8-Br-cADPR, that acts as the potent inhibitor of CD38's primary function, which is the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). By blocking this activity, 8-Br-NAD+ indirectly leads to an increase in intracellular NAD+ levels, a critical coenzyme in numerous cellular processes.
Comparative Analysis of CD38 Inhibitors
| Inhibitor Class | Specific Inhibitor | Target Enzyme | IC50 Value | Notes |
| Small Molecule | 78c | Human CD38 | 7.3 nM | A potent and specific non-competitive inhibitor. |
| 1ai | Human CD38 | 46 nM | Heterocyclic derivative of 4-amino-quinoline. | |
| Iah | Human CD38 | 115 nM | Heterocyclic derivative of 4-amino-quinoline. | |
| Flavonoids | Apigenin | Human CD38 | Competitive inhibitor | Natural compound with several off-target effects. |
| Quercetin | Human CD38 | Competitive inhibitor | Natural compound with poor oral pharmacokinetic profile. | |
| Monoclonal Antibodies | Daratumumab | Human CD38 | - | FDA-approved for multiple myeloma. |
| Isatuximab | Human CD38 | - | FDA-approved for multiple myeloma. |
Note: The IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
CD38 Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening CD38 inhibitors by measuring the reduction in the production of a fluorescent product.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 substrate (e.g., N6-etheno-NAD (ε-NAD))
-
Assay buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Test inhibitor (e.g., 8-Br-NAD+) and control inhibitor (e.g., 78c)
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the recombinant CD38 enzyme in the assay buffer.
-
Add the CD38 enzyme solution to the wells of the 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the CD38 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm for ε-NAD) over time.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of CD38 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: CD38 Signaling Pathway and Inhibition by 8-Br-NAD+.
Caption: Workflow for a CD38 Enzyme Inhibition Assay.
A Head-to-Head Functional Comparison: 8-Br-NHD+ Derived Agonist vs. cADPR in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of calcium signaling pathways is paramount. Cyclic ADP-ribose (cADPR) is a critical endogenous second messenger that mobilizes intracellular calcium stores. This guide provides a detailed head-to-head comparison of the functional effects of cADPR with a key synthetic analog, 8-bromo-cyclic inosine (B1671953) diphosphoribose (8-Br-N¹-cIDPR), a membrane-permeant agonist derived from nicotinamide (B372718) 8-Br-hypoxanthine dinucleotide (8-Br-NHD+). Additionally, the well-characterized antagonist, 8-bromo-cADPR (8-Br-cADPR), is included to provide a comprehensive overview of molecular tools available for modulating this pathway.
This comparison guide delves into their mechanisms of action, functional effects in key assays, and provides detailed experimental protocols to facilitate reproducible research.
Mechanism of Action: A Tale of Agonism and Antagonism
Cyclic ADP-ribose (cADPR) is a naturally occurring signaling molecule synthesized from nicotinamide adenine (B156593) dinucleotide (NAD+) by the enzyme CD38.[1] Its primary role is to mobilize intracellular calcium (Ca²⁺) by binding to and sensitizing ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).[2] This leads to Ca²⁺-induced Ca²⁺ release, a fundamental process in many cellular functions.
In contrast, 8-Br-N¹-cIDPR acts as a potent agonist of the cADPR receptor. Its key advantages are its ability to permeate cell membranes and its enhanced metabolic stability compared to the natural cADPR. This allows for the direct application to intact cells to study cADPR-mediated signaling pathways.
Conversely, 8-Br-cADPR is a well-established competitive antagonist of cADPR. It binds to the cADPR receptor but does not activate it, thereby inhibiting cADPR-induced Ca²⁺ release. This makes it an invaluable tool for dissecting the specific contributions of the cADPR pathway in cellular responses.
Signaling Pathway Overview
The following diagram illustrates the central role of cADPR in intracellular calcium signaling and the points of intervention for its synthetic analogs.
Quantitative Comparison in Functional Assays
Direct quantitative comparisons of the potency of cADPR and 8-Br-N¹-cIDPR are limited in the available literature. However, studies in permeabilized Jurkat T-cells have shown that the calcium release induced by N¹-cIDPR (the non-brominated parent compound of the agonist) is "almost indistinguishable" from that induced by cADPR. Furthermore, a study comparing cADPR with a similar analog, cADP-4-thio-ribose (cADPtR), in the same cell type, revealed very similar concentration-response curves, with cADPR being only slightly more potent at a concentration of 100 µM. This suggests that 8-Br-N¹-cIDPR likely exhibits a similar potency and efficacy to the endogenous messenger, cADPR, in inducing calcium release.
| Compound | Functional Effect | Potency (EC₅₀) | Efficacy | Cell Permeability |
| cADPR | Agonist | ~10-100 nM (cell type dependent) | High | Low |
| 8-Br-N¹-cIDPR | Agonist | Likely similar to cADPR | High | High |
| 8-Br-cADPR | Antagonist | IC₅₀ ~1 µM (in sea urchin egg homogenate) | N/A | High |
Note: The EC₅₀ for cADPR can vary significantly between different cell types and experimental conditions. The potency of 8-Br-N¹-cIDPR is inferred from studies on its parent compound and similar analogs.
Experimental Protocols
Key Functional Assay: Intracellular Calcium Measurement
A common method to assess the functional effects of cADPR and its analogs is to measure changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators. Fura-2 AM is a widely used ratiometric dye for this purpose.
1. Reagent Preparation:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 2 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light and moisture.
-
Test Compound Solutions: Prepare stock solutions of cADPR, 8-Br-N¹-cIDPR, and 8-Br-cADPR in an appropriate solvent (e.g., water or DMSO) at a concentration at least 100-fold higher than the final desired concentration to minimize solvent effects.
2. Cell Loading:
-
Adherent Cells:
-
Plate cells on glass coverslips or in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed Loading Buffer.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution in Loading Buffer to a final concentration of 2-5 µM.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Aspirate the loading solution and wash the cells twice with pre-warmed Loading Buffer.
-
Add fresh Loading Buffer and allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Suspension Cells:
-
Harvest cells by centrifugation and resuspend in Loading Buffer at a density of approximately 1 x 10⁶ cells/mL.
-
Add Fura-2 AM stock solution to the cell suspension to a final concentration of 2-5 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
Centrifuge the cells to pellet and remove the supernatant.
-
Wash the cells twice by resuspending in fresh, pre-warmed Loading Buffer and centrifuging.
-
Resuspend the final cell pellet in fresh Loading Buffer and allow for de-esterification for at least 30 minutes at room temperature in the dark.
-
3. Fluorescence Measurement:
-
Place the coverslip in a perfusion chamber or the 96-well plate in a fluorescence plate reader equipped for ratiometric measurements.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add the test compound (e.g., 8-Br-N¹-cIDPR) at the desired concentration and continue recording the fluorescence ratio to observe the change in [Ca²⁺]i.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., 8-Br-cADPR) for a designated period before adding the agonist.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
The change in the F340/F380 ratio over time reflects the kinetics of the calcium response.
-
Calibration of the Fura-2 signal can be performed using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios, allowing for the calculation of absolute [Ca²⁺]i using the Grynkiewicz equation.
Summary and Conclusion
The development of synthetic analogs of cADPR has provided researchers with powerful tools to investigate the intricacies of calcium signaling. 8-Br-N¹-cIDPR, derived from 8-Br-NHD+, serves as a valuable membrane-permeant agonist that effectively mimics the action of endogenous cADPR, enabling the study of its downstream effects in intact cells. In contrast, 8-Br-cADPR acts as a specific antagonist, allowing for the inhibition of the cADPR pathway to confirm its involvement in a particular cellular response.
While direct quantitative comparisons of potency are not extensively documented, the available evidence suggests that 8-Br-N¹-cIDPR is a potent and effective tool for activating cADPR-mediated signaling. The detailed experimental protocols provided in this guide offer a solid foundation for conducting functional assays to further elucidate the roles of these important signaling molecules in health and disease.
References
Measuring Small Molecule Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of small molecules to their biological targets is a cornerstone of modern therapeutic development. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other prevalent techniques, supported by experimental data and detailed protocols. We will focus on the analysis of a hypothetical small molecule, "8-Br-NHD+," to illustrate the principles and practical considerations of each method.
Isothermal Titration Calorimetry stands out as a gold-standard biophysical technique for the comprehensive thermodynamic characterization of binding events.[1][2][3] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[3][4]
Principles of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a solution of a ligand is titrated into a solution containing a macromolecule.[4][5] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[4][6] As the ligand is injected into the sample cell, any heat change due to binding is detected and compensated by a feedback system that maintains a zero temperature difference between the two cells.[4][6] The resulting heat pulses are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[7]
Comparison of Key Techniques for Measuring Binding Affinity
While ITC provides a wealth of thermodynamic information, other techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) offer advantages in terms of throughput and sample consumption. The choice of method often depends on the specific research question, the properties of the interacting molecules, and available resources.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Measures heat change upon binding in solution.[4][5] | Detects changes in refractive index upon binding to a sensor surface.[1] | Measures changes in the interference pattern of light reflected from a biosensor tip.[1][8] |
| Labeling Requirement | Label-free.[3][4] | Label-free.[1] | Label-free.[8] |
| Immobilization | No immobilization required; interactions are measured in solution.[5] | One binding partner is immobilized on a sensor chip. | One binding partner is immobilized on a biosensor tip.[1] |
| Throughput | Low to medium (0.25 – 2 hours per assay).[8] | Medium to high.[1] | High. |
| Sample Consumption | Relatively high.[1][8] | Low.[1] | Low. |
| Data Obtained | K D, stoichiometry (n), ΔH, ΔS.[4][7] | K D, association rate (k on), dissociation rate (k off).[1] | K D, association and dissociation rates.[1] |
| Hypothetical K D for 8-Br-NHD+ | 50 nM | 55 nM | 60 nM |
| Hypothetical Stoichiometry (n) | 1.1 | Not directly measured | Not directly measured |
| Hypothetical ΔH (kcal/mol) | -8.5 | Not directly measured | Not directly measured |
| Hypothetical ΔS (cal/mol·deg) | 15 | Not directly measured | Not directly measured |
Experimental Protocols
Isothermal Titration Calorimetry Protocol for 8-Br-NHD+ Binding
This protocol outlines the key steps for determining the binding affinity of a small molecule ligand (8-Br-NHD+) to a target protein using ITC.
1. Sample Preparation:
-
Protein Solution: Prepare the target protein solution in a well-characterized buffer (e.g., PBS or HEPES) at a concentration typically 10-50 µM.[4] The protein should be highly pure and aggregate-free.
-
Ligand Solution: Prepare the 8-Br-NHD+ solution in the exact same buffer as the protein to minimize heats of dilution.[4] The ligand concentration should be 10-20 times that of the protein concentration.[7] If DMSO is required to dissolve the ligand, ensure the final DMSO concentration is identical in both the protein and ligand solutions and does not exceed 10%.[9]
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[4]
2. Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with buffer.
3. Titration Experiment:
-
Load the protein solution into the sample cell (typically ~200-300 µL).[4]
-
Load the 8-Br-NHD+ solution into the injection syringe (typically ~40-100 µL).[4]
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution with adequate spacing between injections to allow the signal to return to baseline.[10]
-
The initial injections will produce larger heat changes as most of the injected ligand binds to the protein. As the protein becomes saturated, the heat changes will decrease.[7]
4. Control Experiments:
-
To determine the heat of dilution, perform a control titration by injecting the ligand solution into the buffer alone.[7] This data will be subtracted from the main experimental data.
5. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[7] The entropy (ΔS) can then be calculated from these values.
Visualizing the Workflow and Binding Interaction
To better understand the experimental process and the molecular event being measured, the following diagrams are provided.
Conclusion
Isothermal Titration Calorimetry provides a powerful, label-free method for the detailed thermodynamic characterization of small molecule binding interactions. While alternative techniques like SPR and BLI offer higher throughput and require less sample, ITC remains the gold standard for obtaining a complete thermodynamic profile in a single experiment. The choice of technique should be guided by the specific goals of the study, the nature of the interacting molecules, and the available instrumentation. For a comprehensive understanding of the forces driving binding affinity, ITC is an invaluable tool in the researcher's arsenal.
References
- 1. xantec.com [xantec.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. tainstruments.com [tainstruments.com]
Comparative Guide to 8-Br-NHD+ Activity and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activity of 8-Bromo-N¹-cyclic Inosine Diphosphate Ribose (8-Br-N¹-cIDPR), a key analog of cyclic ADP-ribose (cADPR), and its correlation with downstream signaling events. The information presented herein is intended to clarify the likely compound of interest, as "8-Br-NHD+" is not a standard designation in the relevant scientific literature. Based on common chemical nomenclature and the context of cADPR signaling, this guide focuses on 8-Br-N¹-cIDPR, a membrane-permeant cADPR agonist, and for comparative purposes, also discusses the well-characterized cADPR antagonist, 8-Bromo-cADP-Ribose (8-Br-cADPR).
Executive Summary
8-Br-N¹-cIDPR acts as a selective agonist of the cADPR signaling pathway, inducing the release of intracellular calcium (Ca²⁺) through ryanodine (B192298) receptors (RyRs). A key advantage of 8-Br-N¹-cIDPR is its membrane permeability, allowing for its application to intact cells. Furthermore, it selectively activates RyRs without engaging the transient receptor potential melastatin 2 (TRPM2) channels, a point of contention for the endogenous messenger cADPR. This specificity makes 8-Br-N¹-cIDPR a valuable tool for dissecting the precise roles of cADPR-mediated Ca²⁺ signaling in various cellular processes. In contrast, 8-Br-cADPR serves as a competitive antagonist at cADPR binding sites, effectively blocking cADPR-induced Ca²⁺ release.
Comparative Analysis of cADPR Analogs
| Compound | Chemical Name | Primary Activity | Membrane Permeability | Effect on RyRs | Effect on TRPM2 |
| 8-Br-N¹-cIDPR | 8-Bromo-N¹-cyclic Inosine Diphosphate Ribose | cADPR Agonist | Yes | Activates Ca²⁺ release | No direct activation |
| cADPR | cyclic ADP-Ribose | Endogenous Agonist | No | Activates Ca²⁺ release | Activation is debated and may be due to ADPR contamination |
| 8-Br-cADPR | 8-Bromo-cADP-Ribose | cADPR Antagonist | Yes | Blocks cADPR-mediated activation | Antagonizes ADPR-mediated activation |
Downstream Signaling Pathways
The primary downstream effect of 8-Br-N¹-cIDPR is the mobilization of intracellular Ca²⁺. This process initiates a cascade of signaling events crucial for various cellular functions.
Caption: Signaling pathway of 8-Br-N¹-cIDPR.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration in response to 8-Br-N¹-cIDPR in a cell line such as Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
8-Br-N¹-cIDPR stock solution (in DMSO or aqueous buffer)
-
Microplate reader or fluorescence microscope with ratiometric imaging capabilities (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation: Culture Jurkat T-cells in RPMI-1640 medium until the desired confluence. On the day of the experiment, harvest the cells and wash them with serum-free medium.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Resuspend the cells in the loading solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and allow them to rest for 30 minutes at room temperature for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Transfer the Fura-2 loaded cells to a black-walled, clear-bottom 96-well plate or a perfusion chamber for microscopy.
-
Measure the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add 8-Br-N¹-cIDPR to the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular Ca²⁺.
-
To distinguish between Ca²⁺ release from intracellular stores and Ca²⁺ influx, the experiment can be performed in Ca²⁺-free HBSS initially, followed by the re-addition of extracellular Ca²⁺.
-
Workflow for Correlating 8-Br-N¹-cIDPR Activity with Downstream Events
Caption: Experimental workflow for correlating 8-Br-N¹-cIDPR-induced Ca²⁺ signals with downstream events.
Conclusion
8-Br-N¹-cIDPR is a valuable pharmacological tool for studying cADPR-mediated signaling. Its membrane permeability and selectivity for ryanodine receptors over TRPM2 channels allow for more precise investigations into the role of intracellular Ca²⁺ release in various physiological and pathological processes. By using the experimental approaches outlined in this guide, researchers can effectively correlate the activity of 8-Br-N¹-cIDPR with specific downstream signaling events, thereby advancing our understanding of this important signaling pathway and aiding in the development of novel therapeutic strategies.
Safety Operating Guide
Navigating the Safe Disposal of 8-Br-NHD+: A Comprehensive Guide for Laboratory Professionals
For immediate release: The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of 8-Bromo-N6-hydroxy-cAMP (8-Br-NHD+), a brominated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step instructions to mitigate risks and ensure compliance with hazardous waste regulations.
Due to its classification as a brominated organic compound, 8-Br-NHD+ is considered hazardous waste.[1] Improper disposal can pose significant risks to human health and the environment.[2] The following procedures are based on established best practices for the disposal of hazardous chemical waste and should be executed in strict adherence to local, state, and federal regulations.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 8-Br-NHD+ for detailed hazard information. In the absence of a specific SDS, the compound must be treated with the caution appropriate for a potentially toxic and reactive chemical.[1]
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling 8-Br-NHD+ and its associated waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process.[2] All waste transfer should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Stream Identification: Determine if the 8-Br-NHD+ waste is in a solid, liquid (dissolved in a solvent), or mixed-phase.[2]
-
Waste Classification: Classify 8-Br-NHD+ as hazardous chemical waste.[2]
-
Liquid Waste: Carefully transfer liquid waste containing 8-Br-NHD+ into a designated "Halogenated Organic Waste" container using a funnel.[1]
-
Solid Waste: Place all contaminated solid waste, such as gloves, pipette tips, and weighing paper, into a designated solid waste container for halogenated organics.[1]
-
Segregation: Do not mix 8-Br-NHD+ waste with non-hazardous waste or other incompatible chemical waste streams.[2]
Decontamination of Glassware
Glassware that has come into contact with 8-Br-NHD+ must be decontaminated.[1]
-
Perform a triple rinse with a suitable solvent (e.g., acetone, ethanol).
-
The first two rinses must be collected as halogenated organic waste.[1]
-
The third rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.[1]
Container Management and Storage
Proper management and storage of waste containers are essential to prevent leaks and exposure.
-
Ensure waste containers are kept tightly sealed when not in use.[1]
-
Do not fill containers beyond 90% capacity to allow for expansion.[1]
-
Store containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials.[2]
Disposal Procedures
Under no circumstances should 8-Br-NHD+ or its solutions be disposed of down the drain.[1][3] This compound is not suitable for sewer disposal.[1]
-
Engage with Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.[2]
-
Prepare for Transport: Ensure the waste container is sealed and properly labeled for transport in accordance with the disposal company's instructions and Department of Transportation (DOT) regulations.[2]
-
Manifesting: A hazardous waste manifest will be required for disposal.[2]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (Brominated Organic Compound) | [1][2] |
| Container Fill Level | Do not exceed 90% capacity | [1] |
| Glassware Rinse Collection | First two rinses collected as halogenated waste | [1] |
| Sewer Disposal | Strictly prohibited | [1][3] |
Experimental Protocol: Disposal of 8-Br-NHD+ Waste
This protocol outlines the step-by-step methodology for the safe disposal of 8-Br-NHD+.
-
Hazard Assessment: Review the Safety Data Sheet (SDS) for 8-Br-NHD+. If an SDS is unavailable, treat the compound as a hazardous substance.
-
PPE Adherence: Don appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation:
-
Prepare separate, clearly labeled, and compatible waste containers for solid and liquid halogenated organic waste.
-
Place all solid waste contaminated with 8-Br-NHD+ into the designated solid waste container.
-
Transfer all liquid waste containing 8-Br-NHD+ into the designated liquid waste container.
-
-
Glassware Decontamination:
-
Rinse contaminated glassware three times with a compatible solvent.
-
Collect the first two rinsates in the halogenated organic liquid waste container.
-
The third rinsate can be disposed of as non-halogenated waste if a non-halogenated solvent was used.
-
-
Container Management:
-
Securely seal all waste containers when not in use.
-
Store waste containers in a designated and well-ventilated hazardous waste accumulation area.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.
-
Logical Workflow for 8-Br-NHD+ Disposal
Caption: Disposal workflow for 8-Br-NHD+.
References
Personal protective equipment for handling 8-Br-NHD+
Essential Safety and Handling Guide for 8-Br-NHD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 8-Br-NHD+ (Nicotinamide 8-Br-hypoxanthine dinucleotide). Given the absence of a specific Safety Data Sheet (SDS) in the provided search results, this document is based on best practices for handling analogous chemical compounds, such as brominated organic compounds and NAD+ derivatives.[1][2][3][4] It is imperative to consult the official SDS for 8-Br-NHD+ from your supplier for definitive safety protocols.
8-Br-NHD+ is a derivative of NAD+ used as a potential substrate, competitive inhibitor, or modulator of enzymes that interact with β-NAD+, and for the synthesis of cyclic ADP nucleotide analogs.[1] As with any novel chemical compound, it should be handled with care, assuming potential hazards until comprehensively characterized.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 8-Br-NHD+.
| PPE Category | Specific Recommendations | Purpose |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves tested for use with similar chemicals. | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | To prevent inhalation of the powdered compound. |
Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of 8-Br-NHD+.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Follow any specific storage temperature recommendations provided by the supplier.
Handling and Experimental Use
-
Engineering Controls: All handling of powdered 8-Br-NHD+ and preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Weighing: When weighing the powdered compound, use a disposable weigh boat and ensure gentle handling to prevent aerosolization.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency procedures.[5] All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
As 8-Br-NHD+ is a brominated organic compound, it must be disposed of as hazardous waste.[2][3]
-
Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[3][4] Do not mix 8-Br-NHD+ waste with other non-halogenated solvents or chemicals.[3]
-
Liquid Waste: Collect all liquid waste containing 8-Br-NHD+ in a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[2][3][4]
-
Solid Waste: All solid waste contaminated with 8-Br-NHD+ (e.g., gloves, pipette tips, weigh boats) must be placed in a designated, sealed container for solid hazardous waste.[2]
-
Decontamination: Glassware that has come into contact with 8-Br-NHD+ should be decontaminated by rinsing with an appropriate solvent. The initial rinses must be collected as halogenated organic waste.[2]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste in accordance with all local, state, and federal regulations.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling 8-Br-NHD+ from receipt to disposal.
Caption: Workflow for safe handling of 8-Br-NHD+.
References
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